molecular formula C10H15NO B1462820 2-Methoxy-3-phenyl-1-propanamine CAS No. 883545-49-1

2-Methoxy-3-phenyl-1-propanamine

Cat. No.: B1462820
CAS No.: 883545-49-1
M. Wt: 165.23 g/mol
InChI Key: DIOGSRGTNMACOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-phenyl-1-propanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGSRGTNMACOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-49-1
Record name 2-methoxy-3-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-3-phenyl-1-propanamine is a primary amine featuring a methoxy group and a phenyl group attached to a propane backbone. While its structural analogs have found utility in medicinal chemistry and as chiral building blocks, this specific isomer remains largely unexplored in peer-reviewed literature. This guide serves as a foundational technical document, addressing the existing information gap. It provides a comprehensive overview of the compound's known physicochemical properties, proposes a robust and logical synthetic pathway, and details the necessary experimental protocols for its synthesis and rigorous structural characterization. By integrating established chemical principles with predictive analytical data, this document aims to equip researchers with the essential knowledge to synthesize, identify, and further investigate this molecule's potential applications.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key properties. This compound is structurally defined by an aminomethyl group at position 1, a methoxy group at position 2, and a benzyl group at position 3 of a propane chain.

N NH₂ C1 CH₂ C1->N C2 CH C2->C1 C3 CH₂ C2->C3 O O C2->O Phenyl C₆H₅ C3->Phenyl CH3 CH₃ O->CH3

Caption: 2D Structure of this compound.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name 2-methoxy-3-phenylpropan-1-aminePubChem[1]
CAS Number 883545-49-1SCBT[2]
Molecular Formula C₁₀H₁₅NOSCBT[2]
Molecular Weight 165.24 g/mol SCBT[2]
Monoisotopic Mass 165.11537 DaPubChem[1]
SMILES COC(CC1=CC=CC=C1)CNPubChem[1]
InChIKey DIOGSRGTNMACOE-UHFFFAOYSA-NPubChem[1]
Predicted XLogP 1.2PubChem[1]
Predicted CCS ([M+H]⁺) 136.9 ŲPubChem[1]

Proposed Synthetic Pathway: Reductive Amination

Causality Behind Experimental Choice: In the absence of a documented synthesis for this compound, a logical pathway must be inferred from established organic chemistry principles. Reductive amination of the corresponding aldehyde, 2-methoxy-3-phenylpropanal, stands out as the most efficient and reliable method. This strategy is selected for several reasons:

  • High Selectivity: The reaction specifically forms the desired primary amine with minimal side products.

  • Mild Conditions: Modern reducing agents, such as sodium triacetoxyborohydride (STAB), operate under mild, non-strenuous conditions that preserve the methoxy ether linkage, which could be susceptible to cleavage under harsher reductive or acidic environments.

  • Precursor Accessibility: The starting aldehyde can be synthesized from commercially available precursors like phenylalaninol.

The proposed two-step synthesis begins with the O-methylation of phenylalaninol, followed by a selective oxidation to the aldehyde, and finally, the reductive amination.

G cluster_0 Step 1: Synthesis of Precursor Aldehyde cluster_1 Step 2: Reductive Amination A Phenylalaninol B O-Methyl Phenylalaninol A->B  CH₃I, NaH  (Williamson Ether Synthesis) C 2-Methoxy-3-phenylpropanal B->C  PCC or Swern Oxidation  (Selective Oxidation) D 2-Methoxy-3-phenylpropanal E Imine Intermediate (in situ) D->E  NH₃ or NH₄OAc  (Imine Formation) F This compound E->F  Na(OAc)₃BH (STAB)  (Reduction)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol details the reductive amination step, assuming the precursor aldehyde is available.

Objective: To synthesize this compound from 2-methoxy-3-phenylpropanal.

Materials:

  • 2-methoxy-3-phenylpropanal (1.0 eq)

  • Ammonium acetate (NH₄OAc, 5.0 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-3-phenylpropanal (1.0 eq) and ammonium acetate (5.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aldehyde.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) to the stirring solution in portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required for unambiguous structural validation.

G cluster_purity Chromatographic Analysis cluster_structure Spectroscopic Analysis start Synthesized Product (Crude Amine) purity Purity Assessment start->purity structure Structural Confirmation start->structure gcms GC-MS purity->gcms hplc HPLC-UV/ELSD purity->hplc nmr ¹H and ¹³C NMR structure->nmr ms High-Resolution MS structure->ms ir FT-IR structure->ir final Verified Compound (>95% Purity) gcms->final hplc->final nmr->final ms->final ir->final

Caption: Workflow for the characterization of the final product.

Spectroscopic Analysis: Predicted Data
  • ¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show:

    • ~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

    • ~3.50-3.60 ppm (m, 1H): The methine proton (CH) at position 2.

    • ~3.35 ppm (s, 3H): The singlet for the methoxy (OCH₃) protons.

    • ~2.80-3.00 ppm (m, 4H): Overlapping multiplets for the two methylene groups (CH₂ at position 1 and CH₂ at position 3).

    • ~1.50 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable.

  • ¹³C NMR (Carbon NMR): Key predicted shifts include:

    • ~138-140 ppm: Quaternary aromatic carbon.

    • ~126-130 ppm: Aromatic CH carbons.

    • ~80-85 ppm: Carbon at position 2 (bearing the methoxy group).

    • ~57-59 ppm: Methoxy carbon (OCH₃).

    • ~45-50 ppm: Carbon at position 1 (bearing the amine group).

    • ~40-42 ppm: Carbon at position 3 (benzyl CH₂).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI+ should confirm the molecular formula.

    • Expected [M+H]⁺: 166.12265 m/z for C₁₀H₁₆NO⁺.[1]

    • Key Fragmentation: A prominent fragment would be the loss of the aminomethyl group (CH₂NH₂) or a McLafferty-type rearrangement involving the methoxy group. The most significant fragment would likely arise from benzylic cleavage, resulting in a tropylium ion at m/z 91.

  • Infrared (IR) Spectroscopy:

    • 3300-3400 cm⁻¹ (two bands, weak-medium): N-H stretching of the primary amine.

    • 3000-3100 cm⁻¹: Aromatic C-H stretching.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretching.

    • ~1100 cm⁻¹ (strong): C-O ether stretching.

Potential Applications and Future Research

While no biological activity has been reported for this compound, its structure is of interest to medicinal chemists.[1] It belongs to the phenethylamine family, which includes a vast number of neurotransmitters and pharmaceutical agents.

Potential as a Synthetic Intermediate:

  • The primary amine serves as a versatile handle for derivatization, allowing for the construction of amides, sulfonamides, and ureas.

  • The stereocenter at position 2 means this compound could be resolved into its individual enantiomers, which could serve as valuable chiral building blocks for creating enantiomerically pure active pharmaceutical ingredients (APIs).[3][4]

Future Research Directions:

  • Pharmacological Screening: Given its structural similarity to other CNS-active compounds, initial screening could focus on its binding affinity for various neurotransmitter receptors and transporters.

  • Derivatization: A library of derivatives could be synthesized to explore structure-activity relationships (SAR) for various biological targets.

  • Asymmetric Synthesis: Development of an efficient enantioselective synthesis would be a critical step to enable the study of the biological activities of the individual (R) and (S) enantiomers.

References

  • PubChem. Compound Summary for CID 18695745. [Link]

  • PubChem. Compound Summary for CID 69985484. [Link]

  • PubChemLite. 2-methoxy-3-phenylpropan-1-amine (C10H15NO). [Link]

  • SpectraBase. 2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]

  • PubChem. Compound Summary for CID 16211128. [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

Sources

An In-Depth Technical Guide to the Structural and Pharmacological Differentiation of Methoxyamphetamine Isomers and 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of psychoactive compounds is populated by a vast array of structural isomers, where subtle changes in molecular architecture can lead to dramatically different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the well-characterized positional isomers of Methoxyamphetamine (MA)—specifically para-Methoxyamphetamine (PMA), ortho-Methoxyamphetamine (OMA), and meta-Methoxyamphetamine (MMA)—and the structurally related but scientifically obscure compound, 2-Methoxy-3-phenyl-1-propanamine. While all share the same molecular formula (C₁₀H₁₅NO), their chemical structures, and consequently their interactions with biological systems, are profoundly distinct. This document elucidates these differences through structural analysis, discussion of synthetic principles, a deep dive into their divergent pharmacology, and a review of analytical methodologies essential for their unambiguous differentiation. A primary focus is placed on the notorious toxicity of PMA, contrasting its well-documented dangers with the complete lack of pharmacological data for this compound, highlighting the critical need for rigorous characterization of novel psychoactive substances.

Part 1: Foundational Chemistry and Structural Analysis

The fundamental difference between this compound and the Methoxyamphetamine isomers lies in their carbon backbone and the placement of the methoxy substituent. Methoxyamphetamine isomers are derivatives of 1-phenylpropan-2-amine , where the methoxy group is substituted on the phenyl ring. In contrast, this compound is a derivative of 3-phenyl-1-propanamine , with the methoxy group located on the propane chain itself.

This structural variance is not trivial; it fundamentally alters the molecule's shape, polarity, and ability to interact with biological targets.

Structural Comparison Diagram

The following diagram illustrates the distinct molecular architectures.

G PMA para-Methoxyamphetamine (PMA, 4-MA) MMA meta-Methoxyamphetamine (MMA, 3-MA) PMA_struct PMA->PMA_struct Methoxy at para (4) position OMA ortho-Methoxyamphetamine (OMA, 2-MA) MMA_struct MMA->MMA_struct OMA_struct OMA->OMA_struct Methoxy at ortho (2) position ISO This compound ISO_struct ISO->ISO_struct Methoxy at C2 of propane chain

Caption: Structural differences between Methoxyamphetamine isomers and this compound.

Table 1: Comparative Chemical Properties
PropertyThis compoundpara-Methoxyamphetamine (PMA)ortho-Methoxyamphetamine (OMA)meta-Methoxyamphetamine (MMA)
IUPAC Name 2-Methoxy-3-phenylpropan-1-amine1-(4-methoxyphenyl)propan-2-amine[1]1-(2-methoxyphenyl)propan-2-amine[2]1-(3-methoxyphenyl)propan-2-amine[3]
CAS Number 883545-49-1[4]64-13-1[1]15402-84-3[2]17862-85-0[3]
Molecular Formula C₁₀H₁₅NO[4]C₁₀H₁₅NO[1]C₁₀H₁₅NO[2]C₁₀H₁₅NO[3]
Molar Mass 165.24 g/mol [4]165.236 g/mol [1]165.236 g/mol [2]165.236 g/mol [3]
Synonyms -4-MA, 4-Methoxyamphetamine2-MA, OMA3-MA, 3-Methoxyamphetamine

Part 2: Principles of Chemical Synthesis

The synthetic routes to these compounds are dictated by their structural differences. The synthesis of PMA is well-documented in forensic literature due to its illicit production, while the pathway to this compound must be inferred from standard organic chemistry principles.

Synthesis of para-Methoxyamphetamine (PMA)

PMA is commonly synthesized from anethole, a readily available precursor found in anise and fennel oils.[1] This pathway is favored in clandestine laboratories as an alternative to the more controlled precursor, safrole, used for MDMA synthesis.[1]

G Anethole Anethole P2P 4-Methoxy-P2P (Ketone Intermediate) Anethole->P2P Oxidation PMA PMA (Final Product) P2P->PMA Reductive Amination

Caption: Common synthetic workflow for PMA from anethole.

The process typically involves:

  • Oxidation: Anethole is oxidized to form 4-methoxyphenyl-2-propanone (4-MeO-P2P), the ketone precursor.

  • Reductive Amination: The ketone is then converted to the final amine product, PMA, through a reductive amination process (e.g., using methods like the Leuckart reaction or aluminum amalgam).

Plausible Synthesis of this compound

No specific synthesis for this compound is documented in peer-reviewed literature. However, a plausible route can be designed based on known reactions. A potential pathway could start from 3-phenyl-1-propanol.

  • Protection: The hydroxyl group of 3-phenyl-1-propanol is protected (e.g., as a silyl ether).

  • Hydroxylation: The carbon at position 2 is hydroxylated.

  • Methylation: The newly introduced hydroxyl group is methylated to form the methoxy ether.

  • Deprotection & Conversion: The protecting group is removed from the C1 hydroxyl, which is then converted into a leaving group (e.g., tosylate).

  • Amination: The leaving group is displaced with an amine source (e.g., ammonia or an azide followed by reduction) to yield the final product.

This proposed multi-step synthesis is significantly more complex than the route to PMA, which may explain the compound's obscurity.

Part 3: Comparative Pharmacology and Toxicology

The pharmacological divergence between the methoxyamphetamine isomers is stark, and there is a complete absence of data for this compound.

Mechanism of Action: The Methoxyamphetamine Isomers

The position of the methoxy group on the phenyl ring dictates the primary mechanism of action and interaction with monoamine transporters.

  • para-Methoxyamphetamine (PMA): This isomer is a potent selective serotonin releasing agent (SSRA) .[1][5] Critically, it also acts as a powerful reversible inhibitor of monoamine oxidase A (MAO-A) , with an IC₅₀ reported between 300 to 600 nM.[1] This dual mechanism is the primary driver of its extreme toxicity. It causes a massive release of serotonin into the synapse while simultaneously preventing its breakdown, leading to a high risk of fatal serotonin syndrome.[5] It has weak effects on dopamine and norepinephrine transporters.[1]

  • meta-Methoxyamphetamine (MMA): In contrast to PMA's selectivity, MMA is a more balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) .[3] It has shown sympathomimetic effects in humans but lacks the potent central or psychedelic effects associated with PMA at comparable doses.[3]

  • ortho-Methoxyamphetamine (OMA): OMA is substantially weaker than its isomers at inducing monoamine release.[2] It has very weak affinity for serotonin receptors and may instead act as a β-adrenergic receptor agonist.[2]

Pharmacological Pathway of PMA-Induced Serotonin Syndrome

G PMA PMA Ingestion VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) PMA->VMAT2 Reverses Flow SERT Serotonin Transporter (SERT) PMA->SERT Reverses Flow MAO Monoamine Oxidase A (MAO-A) PMA->MAO INHIBITS Synapse Synaptic Cleft VMAT2->Synapse Massive Serotonin (5-HT) Release SERT->Synapse Blocks Reuptake Synapse->MAO Normal Breakdown Path Receptor Postsynaptic 5-HT Receptors Synapse->Receptor Overstimulation SS Serotonin Syndrome (Hyperthermia, Seizures, Death) Receptor->SS

Caption: Mechanism of PMA toxicity via serotonin release and MAO-A inhibition.

Pharmacokinetics and Toxicology

The primary danger of PMA lies in its pharmacokinetic profile. It has a delayed onset of action compared to MDMA, which can lead users to "re-dose," believing the initial dose was ineffective.[6][7] This can result in a catastrophic overdose when the effects finally manifest. PMA is significantly more potent than MDMA, and doses above 50 mg can be toxic.[8] The primary toxic effect is severe hyperthermia, with body temperatures rising to fatal levels, leading to seizures, multi-organ failure, and death.[7][8][9]

The N-methylated analogue, para-methoxymethamphetamine (PMMA), shares this toxicity profile and is often found in conjunction with PMA.[10][11] PMMA acts as a serotonin-norepinephrine releasing agent and is also a potent MAO-A inhibitor.[10]

For This compound , there is no available data on its pharmacokinetics, mechanism of action, or toxicology. While its phenethylamine structure suggests potential for psychoactivity, any such effect is purely speculative. It should be treated as a compound of unknown toxicity and potential danger.

Table 2: Comparative Pharmacological & Toxicological Profiles
Featurepara-Methoxyamphetamine (PMA)ortho-Methoxyamphetamine (OMA)meta-Methoxyamphetamine (MMA)This compound
Primary MOA SSRA & MAO-A Inhibitor[1][5]Weak monoamine releaser; possible β-adrenergic agonist[2]SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent)[3]Data Not Available
Key Effects Psychedelic, sympathomimetic; not euphoric or entactogenic[1]Substitutes for dextroamphetamine in rodents[2]Sympathomimetic; no central effects reported in humans at 50mg[3]Data Not Available
Known Toxicity High. Severe hyperthermia, serotonin syndrome, seizures, often fatal.[7][9][12]Substantially weaker than PMA[2]Hyperthermia and myoclonus observed in rodents[3]Data Not Available
Regulatory Status Schedule I (US), Class A (UK)[1]Not explicitly scheduled, but may be controlled as an analogue.Not explicitly scheduled, but may be controlled as an analogue.Not Scheduled

Part 4: Analytical Methodologies for Differentiation

The unambiguous identification of these isomers is a significant challenge for forensic and analytical laboratories. Standard screening methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be insufficient, as positional isomers often produce very similar mass spectra.[13][14]

Analytical Workflow

A robust analytical workflow is required to differentiate these compounds confidently.

G Sample Sample Receipt & Preparation Screen Initial Screen (e.g., GC-MS) Sample->Screen Data Data Analysis: - Retention Time - Mass Spectrum Screen->Data Problem Ambiguous Result? (Isomer Differentiation Needed) Data->Problem Confirm Orthogonal Confirmation (e.g., Derivatization, GC-VUV, NMR) Problem->Confirm Yes Report Final Report: Unambiguous Identification Problem->Report No Confirm->Report

Caption: Analytical workflow for the confident identification of structural isomers.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of phenethylamine isomers.

1. Sample Preparation (Acid-Base Extraction):

  • Causality: This step isolates the basic amine compounds from acidic and neutral matrix components, cleaning the sample and concentrating the analytes.
  • a. Dissolve approximately 1 mg of the sample in 1 mL of methanol.
  • b. Add 1 mL of 0.5 M HCl. Vortex thoroughly.
  • c. Extract with 2 mL of diethyl ether to remove neutral/acidic impurities. Discard the ether layer.
  • d. Basify the aqueous layer with 1 M NaOH to a pH > 10.
  • e. Extract the freebase amine with 2 mL of ethyl acetate.
  • f. Dry the ethyl acetate layer over anhydrous sodium sulfate and transfer to a GC vial.

2. Instrumental Analysis (GC-MS):

  • Causality: The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer fragments them into a characteristic pattern for identification.
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
  • Carrier Gas: Helium, constant flow of 1.0 mL/min.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-450 m/z.

3. Data Interpretation & The Isomer Problem:

  • Methoxyamphetamines (PMA, OMA, MMA): These will exhibit very similar retention times and mass spectra. The primary fragmentation is α-cleavage (cleavage of the bond between the carbon bearing the amine and the adjacent carbon), yielding a dominant iminium ion fragment at m/z 44. The molecular ion (m/z 165) may be weak or absent.
  • This compound: The fragmentation pattern is predicted to be different. While a molecular ion at m/z 165 is expected, the primary fragmentation would likely involve cleavage adjacent to the methoxy group or the amine, leading to different characteristic ions than the m/z 44 seen in amphetamine-type structures. This difference in the mass spectrum is the key to its differentiation from the MA isomers via MS.

4. Confirmatory (Orthogonal) Techniques:

  • Causality: When GC-MS is inconclusive for differentiating ring-isomers, a second, independent technique (orthogonal method) is required for confident identification.
  • Derivatization: Reacting the sample with an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) creates derivatives with different chromatographic properties and more structurally informative mass spectra, often allowing for the separation and identification of isomers.[15]
  • GC-Vacuum Ultraviolet (VUV) Spectroscopy: This technique provides absorbance spectra in the VUV range, which is highly specific to the electronic structure of the molecule, including the position of substituents on an aromatic ring, making it excellent for differentiating positional isomers.[13]

Conclusion and Future Directions

This guide demonstrates that while this compound and the isomers of Methoxyamphetamine share a molecular formula, they are fundamentally different entities. The positional isomers of Methoxyamphetamine themselves exhibit a wide spectrum of pharmacological activity, ranging from the highly toxic serotonergic agent PMA to the far weaker OMA. The well-documented lethality of PMA, driven by its dual mechanism of serotonin release and MAO-A inhibition, serves as a stark case study in structure-activity relationships.

Conversely, this compound remains a scientific enigma. The complete absence of pharmacological, toxicological, and pharmacokinetic data means it must be handled with extreme caution. Its structural relationship to known psychoactive compounds suggests a potential for biological activity, but this cannot be assumed or predicted without rigorous empirical investigation.

For drug development professionals and forensic scientists, this comparison underscores a critical principle: isomeric status is not an indicator of functional equivalence . Unambiguous analytical identification using orthogonal techniques is paramount for both legal and safety considerations. Future research should prioritize the full pharmacological and toxicological characterization of understudied compounds like this compound that exist in chemical space adjacent to known drugs of abuse.

References

  • 2-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

  • para-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

  • para-Methoxymethamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

  • Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration . Source: PubMed. URL: [Link]

  • 3-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

  • PMA - PsychonautWiki . Source: PsychonautWiki. URL: [Link]

  • Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats . Source: Cyril Hoschl. URL: [Link]

  • Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre . Source: National Drug & Alcohol Research Centre. URL: [Link]

  • Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms . Source: PubMed. URL: [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information . Source: PubMed. URL: [Link]

  • Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects . Source: PubMed. URL: [Link]

  • Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects . Source: Semanticscholar.org. URL: [Link]

  • 3-Methoxy-4-methylamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

  • Fatalities Caused by the MDMA-Related Drug Paramethoxyamphetamine (PMA) . Source: Journal of Analytical Toxicology, Oxford Academic. URL: [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information . Source: ResearchGate. URL: [Link]

  • Para-Methoxyamphetamine – Knowledge and References . Source: Taylor & Francis. URL: [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO - PubChem . Source: National Center for Biotechnology Information. URL: [Link]

  • A re-examination of the mono-methoxy positional ring isomers of amphetamine, methamphetamine and phenyl-2-propanone . Source: PubMed. URL: [Link]

  • Distinguishing drug isomers in the forensic laboratory . Source: UvA-DARE (Digital Academic Repository). URL: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations . Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). URL: [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry . Source: National Center for Biotechnology Information. URL: [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review . Source: ResearchGate. URL: [Link]

Sources

An In-Depth Technical Guide to 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary chemical research, the exploration of novel molecular scaffolds is paramount to the advancement of science and medicine. Phenylpropanolamine derivatives, a class of compounds with a rich history in medicinal chemistry, continue to be a source of inspiration for the development of new therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: 2-Methoxy-3-phenyl-1-propanamine. While a dedicated PubChem Compound Identifier (CID) for this molecule has not been established at the time of this writing, its chemical identity is defined by the CAS Registry Number 883545-49-1.[1][2]

The absence of a centralized public data repository for this compound necessitates a comprehensive and critical evaluation of available information, supplemented by predictive modeling and reasoned extrapolation from structurally related molecules. This document serves as a foundational technical resource, providing a logical framework for understanding the core characteristics of this compound. It is designed to empower researchers with the essential knowledge to approach its synthesis, characterization, and potential applications with scientific rigor.

Molecular Identification and Physicochemical Profile

A clear understanding of a molecule's identity and its fundamental physical and chemical properties is the bedrock of any scientific investigation. This section details the key identifiers for this compound and presents a table of its predicted physicochemical properties.

Core Identifiers

The primary identifiers for this compound are its CAS number, molecular formula, and molecular weight.[1][2] These are crucial for unambiguous identification in the absence of a PubChem CID.

IdentifierValueSource
Chemical Name This compound-
CAS Number 883545-49-1[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.24 g/mol [1]
Predicted Physicochemical Data

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide a useful estimation for experimental design.

PropertyPredicted Value
XlogP3 1.2
Boiling Point 235.4 ± 25.0 °C
Density 0.98 ± 0.1 g/cm³
pKa (strongest basic) 9.49 ± 0.10
Refractive Index 1.51 ± 0.02
Molar Refractivity 50.1 ± 0.3 cm³
Polar Surface Area 35.25 Ų
Flash Point 96.2 ± 23.2 °C

Synthesis and Purification

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route, adapted from literature precedents for similar 2- and 3-substituted-3-phenylpropyl analogs, is presented below.[3] The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection is at the C-N bond, suggesting a final amination step. The methoxy group can be introduced via methylation of a corresponding hydroxyl precursor.

Retrosynthesis target This compound intermediate1 2-Methoxy-3-phenylpropanal target->intermediate1 Reductive Amination intermediate2 2-Methoxy-3-phenyl-1-propanol intermediate1->intermediate2 Oxidation intermediate3 3-Phenyl-1,2-propanediol intermediate2->intermediate3 Selective Methylation start1 Cinnamyl alcohol intermediate3->start1 Dihydroxylation Synthetic_Workflow start Cinnamyl Alcohol step1 Dihydroxylation (OsO₄, NMO) start->step1 intermediate1 3-Phenyl-1,2-propanediol step1->intermediate1 step2 Selective Methylation (NaH, CH₃I) intermediate1->step2 intermediate2 2-Methoxy-3-phenyl-1-propanol step2->intermediate2 step3 Oxidation (PCC) intermediate2->step3 intermediate3 2-Methoxy-3-phenylpropanal step3->intermediate3 step4 Reductive Amination (NH₄OAc, NaBH₃CN) intermediate3->step4 product This compound step4->product Analytical_Workflow sample Synthesized Compound hplc HPLC (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms nmr NMR (¹H, ¹³C) (Structural Confirmation) sample->nmr ftir FT-IR (Functional Groups) sample->ftir final Confirmed Structure and Purity hplc->final ms->final nmr->final ftir->final SAR_Logic target This compound feature1 Phenylpropylamine Core (CNS Activity Scaffold) target->feature1 feature2 Methoxy Group at C2 (Modulates Receptor Affinity) target->feature2 feature3 Primary Amine (Interaction with Monoamine Systems) target->feature3 potential_activity Potential Biological Activity (e.g., at Monoamine Transporters) feature1->potential_activity feature2->potential_activity feature3->potential_activity

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxy-3-phenyl-1-propanamine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolkit with Aminoether Scaffolds

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] A key approach in peptidomimetic design is the modification of the peptide backbone to introduce novel structural and functional motifs. The incorporation of non-canonical building blocks, such as N-alkylated amino acids, can profoundly influence the conformational properties and proteolytic resistance of the resulting molecule.[1][2][3]

This document details the application of 2-methoxy-3-phenyl-1-propanamine, a unique phenylalanine-derived building block, in the synthesis of novel peptidomimetics. The introduction of a methoxy group onto the N-alkyl substituent offers a nuanced approach to modulating the physicochemical properties of the peptide backbone. The methoxy group can influence hydrogen bonding potential, lipophilicity, and conformational preferences, providing a valuable tool for fine-tuning the biological activity and pharmacokinetic profile of a lead peptide.[4]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this novel building block and its incorporation into peptide sequences using established solid-phase peptide synthesis (SPPS) methodologies.

Rationale for Employing this compound in Peptidomimetic Design

The strategic incorporation of this compound into a peptide sequence is predicated on several key principles of medicinal chemistry and peptidomimetic design:

  • Enhanced Proteolytic Stability: N-alkylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation by proteases.[1] The steric hindrance provided by the N-substituent disrupts the recognition and binding of proteases, thereby extending the in vivo half-life of the peptide.

  • Conformational Constraint: The introduction of an N-alkyl group restricts the rotational freedom of the peptide backbone, leading to a more defined conformational ensemble.[3][4] This pre-organization can enhance binding affinity to the biological target by reducing the entropic penalty of binding. The methoxy group within the N-alkyl chain can further influence local conformation through steric and electronic effects.

  • Modulation of Physicochemical Properties: The methoxy group can subtly alter the polarity and hydrogen bonding capacity of the microenvironment around the peptide backbone. This can impact membrane permeability and solubility, key factors in determining the druggability of a molecule.

  • Structural Diversity: As a derivative of phenylalanine, this building block allows for the exploration of structure-activity relationships (SAR) in peptides where a phenylalanine residue is critical for biological activity.

Synthesis of the Building Block: this compound

While this compound is commercially available from several suppliers[5][6][7][8], a reliable synthetic route is essential for custom isotopic labeling or derivatization. The following protocol outlines a plausible synthetic pathway adapted from established methods for the synthesis of related phenylpropanamine derivatives.

Proposed Synthetic Pathway:

Synthesis_of_this compound cluster_0 Step 1: Phenylacetaldehyde to Nitrostyrene cluster_1 Step 2: Michael Addition cluster_2 Step 3: Methylation cluster_3 Step 4: Reduction Phenylacetaldehyde Phenylacetaldehyde Nitrostyrene β-Nitrostyrene Phenylacetaldehyde->Nitrostyrene Nitromethane, Base Nitro_alcohol 1-Phenyl-2-nitro-3-propanol Nitrostyrene->Nitro_alcohol Methanol, Base Methoxy_nitro 1-Methoxy-1-phenyl-2-nitropropane Nitro_alcohol->Methoxy_nitro Methyl iodide, Ag2O Target_Molecule This compound Methoxy_nitro->Target_Molecule LiAlH4 or H2/Pd-C

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

Materials:

  • Phenylacetaldehyde

  • Nitromethane

  • Methanol

  • Sodium methoxide

  • Methyl iodide

  • Silver(I) oxide (Ag₂O)

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of β-Nitrostyrene:

    • Dissolve phenylacetaldehyde and nitromethane in a suitable solvent such as methanol.

    • Add a catalytic amount of a base (e.g., sodium methoxide) and stir the reaction at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

  • Synthesis of 1-Phenyl-2-nitro-3-propanol:

    • Dissolve β-nitrostyrene in methanol.

    • Add a catalytic amount of a base (e.g., sodium methoxide) to facilitate the Michael addition of methanol to the nitrostyrene.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the resulting nitro alcohol.

  • Methylation of the Hydroxyl Group:

    • Dissolve the 1-phenyl-2-nitro-3-propanol in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add silver(I) oxide (Ag₂O) and methyl iodide.

    • Stir the reaction mixture at room temperature, protected from light, until the starting material is consumed.

    • Filter the reaction mixture to remove silver salts and purify the product by column chromatography.

  • Reduction of the Nitro Group:

    • Method A (LiAlH₄): Carefully add the methylated nitro compound to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and aqueous NaOH, filter the aluminum salts, and extract the desired amine.

    • Method B (Catalytic Hydrogenation): Dissolve the methylated nitro compound in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product.

    • The final product, this compound, can be purified by distillation or column chromatography.

Incorporation of this compound into Peptides via On-Resin N-Alkylation

The most efficient method for incorporating the 2-methoxy-3-phenylpropyl moiety onto a peptide backbone is through on-resin N-alkylation of a specific amino acid residue. The following protocol is adapted from the well-established Fukuyama-Mitsunobu reaction and subsequent sulfonamide deprotection, which allows for site-selective N-alkylation on a solid support.[9][10][11]

Workflow for On-Resin N-Alkylation:

On-Resin_N-Alkylation_Workflow Resin Peptide-Resin (Fmoc-protected) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Sulfonylation o-NBS-Cl, Collidine Fmoc_Deprotection->Sulfonylation Alkylation 2-Methoxy-3-phenyl-1-propanol, DEAD, PPh3 Sulfonylation->Alkylation Deprotection β-mercaptoethanol, DBU Alkylation->Deprotection Coupling Next Fmoc-AA Coupling Deprotection->Coupling Final_Cleavage Final Cleavage (TFA cocktail) Coupling->Final_Cleavage Alkylated_Peptide N-Alkylated Peptide Final_Cleavage->Alkylated_Peptide

Caption: General workflow for on-resin N-alkylation of a peptide.

Detailed Protocol:

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 2-Methoxy-3-phenyl-1-propanol (requires synthesis from the amine or commercial sourcing)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • β-Mercaptoethanol

  • Standard SPPS reagents (coupling agents like HBTU/HOBt, Fmoc-amino acids, cleavage cocktail)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the amino acid to be alkylated using 20% piperidine in DMF.

  • Sulfonamide Formation:

    • Wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DCM for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • N-Alkylation (Mitsunobu Reaction):

    • Swell the sulfonated peptide-resin in anhydrous THF or DCM.

    • In a separate flask, dissolve 2-methoxy-3-phenyl-1-propanol and triphenylphosphine in anhydrous THF.

    • Slowly add DIAD or DEAD to the solution at 0°C.

    • Add this pre-activated solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with THF, DMF, and DCM.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution of β-mercaptoethanol and DBU in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation:

    • Couple the next Fmoc-protected amino acid using standard coupling protocols. Note that coupling onto the newly formed secondary amine may require stronger coupling reagents or longer reaction times.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the N-alkylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary for On-Resin N-Alkylation Methods:

MethodAlkylating AgentActivating AgentsReported Yield/PurityReference
Sulfonamide Protection (Fukuyama-Mitsunobu)Primary AlcoholsDEAD/DIAD, PPh₃Generally high yields, sequence-dependent[9]
Sulfonamide Protection (Direct Alkylation)Alkyl HalidesDBU, K₂CO₃Good to excellent yields[11][12]
Reductive AminationAldehydesNaBH₃CNVariable yields, potential for side reactionsN/A

Expected Conformational and Biological Implications

The introduction of the 2-methoxy-3-phenylpropyl group is anticipated to have significant effects on the resulting peptidomimetic's properties.

  • Conformational Preferences: N-alkylation generally disfavors the formation of α-helices and β-sheets due to the removal of the amide proton, which is a key hydrogen bond donor.[4] However, it can promote the formation of β-turns. The presence of the bulky phenylpropyl group will sterically restrict the available conformational space, potentially leading to a more rigid and pre-organized structure.

  • Receptor Binding: By locking the peptide into a bioactive conformation, N-alkylation can lead to enhanced receptor binding affinity. The phenyl group can participate in hydrophobic or aromatic interactions within the receptor binding pocket, while the methoxy group may engage in hydrogen bonding as an acceptor.

  • Pharmacokinetic Profile: The increased proteolytic stability is expected to prolong the in vivo half-life of the peptidomimetic. The overall change in lipophilicity due to the introduced moiety may also influence membrane permeability and oral bioavailability.

Conclusion

This compound represents a novel and valuable building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide sequences via on-resin N-alkylation provides a powerful strategy to enhance proteolytic stability, modulate conformation, and fine-tune the physicochemical properties of peptide-based drug candidates. The protocols outlined in these application notes offer a robust framework for the synthesis and application of this promising aminoether scaffold, enabling researchers to explore new chemical space in the quest for more effective therapeutics.

References

  • Jouin, P., Poncet, J., Dufour, M. N., Pantaloni, A., & Castro, B. (1989). N-Boc-N-methyl-4-methoxy-L-phenylalanine synthesis. Journal of Organic Chemistry, 54(3), 617-627.
  • Limpens, R. W. A., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.
  • BenchChem. (2025).
  • Biron, E., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.
  • huscap. (n.d.).
  • Gante, J. (1994). Peptidomimetics—synthetically and modified peptides as agonists and antagonists. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • BenchChem. (2025).
  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.
  • Aubry, A., & Marraud, M. (1989). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Biopolymers, 28(1), 109-122.
  • BenchChem. (2025).
  • Pires, A. S., et al. (2014). Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part B), 349-358.
  • Fauchère, J. L. (1986). Amino acid side chain parameters for correlation studies in biology and pharmacology. Advances in Drug Research, 15, 29-71.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Siodłak, D. (2015). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of Peptide Science, 21(5), 335-345.
  • ChemSrc. (n.d.). This compound | 883545-49-1.
  • BenchChem. (2025).
  • Matrix Scientific. (n.d.). This compound.
  • G. Latacz, E. Pekala, A. Ciopińska, K. Kieć-Kononowicz. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.
  • ResearchGate. (n.d.). Building blocks for chemical peptide synthesis.
  • BLD Pharm. (n.d.). 883545-49-1|2-Methoxy-3-phenylpropan-1-amine.
  • G. Latacz, E. Pekala, A. Ciopińska, K. Kieć-Kononowicz. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.
  • Zhang, S. Y., et al. (2012). Pd-Catalyzed MIA-Directed Methoxylation of Phenylalanines: A Combined Experimental and Computational Study. Synlett, 23(18), 2667-2672.
  • Sigma-Aldrich. (n.d.).
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • AccelaChem. (n.d.). 883545-49-1,this compound.
  • ResearchGate. (2021). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • CN101328129B - Preparation of 3-methoxy propanamine - Google P
  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

Application Note: High-Sensitivity Derivatization of 2-Methoxy-3-phenyl-1-propanamine for Targeted LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in proteomics and bioanalysis who require high-sensitivity quantitation of 2-Methoxy-3-phenyl-1-propanamine (and structurally similar chiral amines) in complex biological matrices.

While this molecule is a small amine (MW ~165 Da), its analysis often falls under Targeted Metabolomics or Pharmacokinetics workflows within Proteomics Core Facilities due to the shared instrumentation (LC-MS/MS) and sample preparation chemistry (amino acid analysis).

Introduction & Scientific Rationale

This compound is a primary amine often utilized as a chiral building block or a pharmaceutical intermediate. In biological matrices (plasma, cell lysate), detecting this molecule in its native form presents three critical challenges:

  • Low Molecular Weight: The native mass (165.23 Da) falls in the "chemical noise" region of most mass spectrometers, reducing signal-to-noise (S/N) ratios.

  • Poor Retention: The polar primary amine and methoxy group lead to poor retention on standard C18 proteomics columns, often eluting in the void volume where ion suppression is highest.

  • Ionization Efficiency: While amines protonate well, the lack of a hydrophobic surface area limits the desolvation efficiency in Electrospray Ionization (ESI).

The Solution: Amine-Specific Derivatization By covalently attaching a hydrophobic, pre-ionized, or easily ionizable tag to the primary amine, we can shift the precursor mass out of the noise region, drastically increase hydrophobicity (enabling robust C18 retention), and enhance ionization efficiency by 10-1000 fold.

This guide details two protocols:

  • Protocol A (Gold Standard): Derivatization with AccQ-Tag (AQC) . This is the preferred method for proteomics labs already performing Amino Acid Analysis (AAA). It offers the highest stability and sensitivity.

  • Protocol B (Cost-Effective): Derivatization with Dansyl Chloride (DNS-Cl) . A robust, low-cost alternative widely used for biogenic amines.

Chemical Mechanism

The Target Molecule[1][2]
  • IUPAC Name: this compound

  • Structure: Phenyl-CH₂-CH(OCH₃)-CH₂-NH₂

  • Reactive Site: Primary Amine (-NH₂)

Reaction Scheme 1: AccQ-Tag (AQC)

The reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with primary amines to form a stable urea derivative. The N-hydroxysuccinimide (NHS) group acts as the leaving group.

  • Mass Shift: +170.06 Da

  • Key Fragment: m/z 171.1 (Aminoquinoline moiety) – highly specific for MRM.

Reaction Scheme 2: Dansylation

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the amine via nucleophilic substitution to form a sulfonamide.

  • Mass Shift: +233.36 Da

  • Key Fragment: m/z 170/156 (Dansyl core).

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for processing plasma or tissue samples for targeted amine analysis.

DerivatizationWorkflow cluster_Reaction Derivatization Reaction Sample Biological Sample (Plasma/Lysate) ProteinPpt Protein Precipitation (Cold MeOH/ACN) Sample->ProteinPpt Supernatant Collect Supernatant (Remove Proteins) ProteinPpt->Supernatant Centrifuge 12,000xg Buffer pH Adjustment (Borate Buffer pH 8.5-9.5) Supernatant->Buffer Reagent Add Reagent (AQC or Dansyl-Cl) Buffer->Reagent Incubate Incubation (55°C for 10 min) Reagent->Incubate Quench Quench/Acidify (Formic Acid) Incubate->Quench LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Quench->LCMS Data Quantitation (Peak Area Ratio vs IS) LCMS->Data

Figure 1: Step-by-step workflow for the extraction and derivatization of this compound from biological matrices.

Protocol A: AccQ-Tag Derivatization (Recommended)

Best For: High-throughput proteomics labs, ultra-trace detection, and stability.

Materials
  • Reagent: AccQ-Fluor Reagent Kit (Waters Corp) or equivalent AQC synthesis.

  • Buffer: Borate Buffer (0.2 M, pH 8.8).

  • Solvent: Acetonitrile (LC-MS grade).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d5-Phenylalanine or a structural analog like Amphetamine-d5 if specific IS is unavailable).

Step-by-Step Procedure
  • Sample Preparation:

    • Mix 50 µL of Plasma/Lysate with 150 µL cold Acetonitrile (containing IS).

    • Vortex 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

    • Transfer 10 µL of the clear supernatant to a fresh HPLC vial/insert.

  • Buffering:

    • Add 70 µL of Borate Buffer (pH 8.8) to the supernatant. Vortex to mix.

    • Critical: The pH must be >8.2 for the reaction to proceed efficiently.

  • Derivatization:

    • Add 20 µL of reconstituted AccQ-Fluor Reagent (AQC dissolved in ACN).

    • Vortex immediately for several seconds.

  • Incubation:

    • Let stand at Room Temperature for 1 minute.

    • Heat at 55°C for 10 minutes (heating ensures conversion of any tyrosine-like side reactions if analyzing full amino acid panels, and completes the reaction for sterically hindered amines).

  • Analysis:

    • Inject 1-5 µL directly onto the LC-MS system. No further cleanup is required as the byproduct (AMQ) does not interfere significantly in MRM mode.

Protocol B: Dansyl Chloride Derivatization[3]

Best For: Cost-sensitive projects or labs without access to proprietary kits.

Materials
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone or ACN). Prepare fresh and protect from light.

  • Buffer: Sodium Bicarbonate (0.1 M, pH 10).

  • Quench: 5% Formic Acid.

Step-by-Step Procedure
  • Sample Preparation:

    • Perform protein precipitation as in Protocol A.

    • Evaporate 50 µL of supernatant to dryness (SpeedVac) to remove organic solvent (optional, but improves reaction yield).

  • Reaction:

    • Reconstitute/Add 50 µL of Sodium Bicarbonate Buffer (pH 10) .

    • Add 50 µL of Dansyl Chloride solution .

  • Incubation:

    • Vortex and incubate at 60°C for 15-30 minutes in a heating block.

    • Note: Keep vials wrapped in foil; Dansyl derivatives are light-sensitive.

  • Quenching:

    • Add 10 µL of 5% Formic Acid to stop the reaction and neutralize the pH.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove any insoluble byproducts.

    • Transfer supernatant to LC vial.

LC-MS/MS Parameters

Column Selection
  • Stationary Phase: C18 (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus).

  • Dimensions: 2.1 x 50 mm or 100 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient (Generic)
Time (min)% BFlow Rate (mL/min)
0.050.4
1.050.4
6.0950.4
7.0950.4
7.150.4
10.050.4
Mass Spectrometry (MRM Transitions)

Note: Values are calculated based on theoretical mass. You must tune the collision energy (CE) on your specific instrument.

AnalyteDerivativePrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)
This compound AccQ-Tag 336.2 [M+H]+171.1 (AMQ)3025-35
145.1 (Secondary)
This compound Dansyl 399.2 [M+H]+170.1 (Dansyl)3520-30
156.0 (Dansyl)

Why these transitions?

  • AccQ-Tag: The 171.1 fragment is the "signature" of the derivatizing agent. It provides exceptional sensitivity because the tag ionizes very efficiently.

  • Dansyl: The 170/156 fragments are characteristic of the naphthalene sulfonyl moiety.

Validation & Quality Control

To ensure "Trustworthiness" and "Self-Validating Systems" (Part 2 of requirements):

  • Blank Check: Always run a "Double Blank" (Buffer + Reagent, no sample) to confirm the reagent does not contain impurities at the analyte's retention time.

  • Derivatization Efficiency: Monitor the disappearance of the native amine (if possible) or run a time-course study (5, 10, 20 min) during setup to prove the reaction has plateaued.

  • Internal Standard: Use a deuterated amine. If the exact isotope is not available, use Phenylalanine-d5 . It will derivatize identically and correct for reaction variability.

References

  • Waters Corporation. AccQ•Tag Ultra and AccQ•Tag Chemistry for Amino Acid Analysis. Accessed 2024.[2][3] Link

  • Salazar, C., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate.[4] Analytical Chemistry.[5][6][7][1][8][9][10] Link

  • BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.Link

  • Guo, K., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. Link

  • Santa Cruz Biotechnology. this compound Product Data.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3-phenyl-1-propanamine and encountering challenges with its aqueous solubility. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the physicochemical properties of this compound and how do they influence its solubility?

This compound is an organic molecule with distinct structural regions that dictate its behavior in water. Understanding this structure is the first step in troubleshooting.

  • Hydrophobic Regions: The molecule contains a phenyl ring and a propane backbone. These non-polar hydrocarbon structures are "water-fearing" (hydrophobic) and are the primary reason for the compound's limited aqueous solubility. As the size of the hydrophobic portion of a molecule increases, its solubility in water tends to decrease[1][2].

  • Hydrophilic Regions: The molecule possesses a primary amine (-NH₂) group and a methoxy (ether, -OCH₃) group. The nitrogen and oxygen atoms in these groups have lone pairs of electrons that can act as hydrogen bond acceptors, allowing them to interact favorably with polar water molecules[3][4].

The overall solubility is a delicate balance between these opposing characteristics. The significant hydrophobic surface area from the phenylpropyl group often dominates, leading to poor solubility in neutral water.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.24 g/mol [5]
Key Functional Groups Primary Amine, Ether, Phenyl RingN/A
Predicted Behavior Poorly soluble weak base[1][3]
Q2: My compound is practically insoluble in my neutral buffer. What is the single most important first step to try?

Adjust the pH.

The primary amine group is the key to unlocking solubility. Like ammonia, amines are weak bases[3]. In an acidic environment, the amine's lone pair of electrons will accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This process of ionization dramatically increases the molecule's polarity, and consequently, its solubility in water. Salts of ammonium compounds are typically much more water-soluble than their corresponding free bases[3]. Therefore, the first and most critical experiment is to determine the compound's pH-solubility profile.

Q3: What is a reasonable target solubility to aim for in early-stage research and screening?

The target solubility depends entirely on the intended application. For an in vitro biological assay, a stock concentration of 10-50 mM is often desired to allow for a wide range of dilutions. For early-stage animal studies, the required concentration will be dictated by the dose, dosing volume, and route of administration. A common initial goal is to achieve a solubility of at least 1-10 mg/mL in a pharmaceutically acceptable vehicle.

Part 2: Systematic Troubleshooting Guides

If you are facing solubility challenges, follow this logical progression of techniques. We begin with the most straightforward and impactful method for an amine-containing compound.

Decision Workflow for Solubility Enhancement

This diagram outlines the logical path for selecting a solubilization strategy. Start with pH modification before proceeding to more complex formulation approaches.

G cluster_0 A Start: Assess Solubility in Neutral Aqueous Media B Is Compound Ionizable? (Contains Amine Group) A->B C Primary Strategy: pH Modification B->C Yes H Non-Ionizable Compound Path B->H No D Is Solubility Sufficient for Application? C->D E Secondary Strategies: Co-solvents, Cyclodextrins, Surfactants D->E No G Stop: Solution Achieved D->G Yes F Advanced Strategies: Salt Forms, Prodrugs E->F If needed

Caption: pH-dependent equilibrium of an amine in water.

Step-by-Step Protocol: pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 8.

  • Suspension: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at the end.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (on a log scale) against the pH to visualize the profile. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

Troubleshooting Q&A
  • Q: I acidified my solution and the compound dissolved, but it crashed out when I added it to my neutral cell culture media. Why?

    • A: This is expected behavior. When you introduce the acidic, protonated compound into a neutral, buffered system like cell media (typically pH ~7.4), the media's buffering capacity will raise the pH. This shifts the equilibrium back towards the non-polar, poorly soluble free base (R-NH₂), causing it to precipitate. To avoid this, you may need to prepare a highly concentrated stock in an acidic vehicle and use a very small volume for your final dilution, so the final pH of the media does not change significantly.

  • Q: The solubility is still not high enough for my needs, even at pH 2. What should I do?

    • A: This indicates that while ionization helps, the intrinsic solubility of the salt form is still limited. You will need to combine pH adjustment with a secondary strategy, such as co-solvency or complexation. Proceed to the next guides.

Guide 2: Co-solvency

Core Principle: Modifying Solvent Polarity

If pH adjustment alone is insufficient, the next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar molecules. [6][7]The use of co-solvents is a simple and highly effective technique to enhance the solubility of poorly soluble drugs. [8]

Co-solvent Typical Concentration Range Key Properties
Ethanol 5-40% (v/v) Volatile, commonly used in oral formulations.
Propylene Glycol (PG) 10-60% (v/v) Viscous, low toxicity, common parenteral use. [8]
Polyethylene Glycol 400 (PEG 400) 10-70% (v/v) Higher viscosity, good solubilizing agent. [7]

| Glycerol | 5-30% (v/v) | Viscous, non-toxic, often used in oral liquids. |

Step-by-Step Protocol: Co-solvent Screening
  • Select Vehicle: Start with an acidic aqueous buffer in which your compound has maximal solubility (determined from Guide 1).

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends. For example, prepare solutions containing 10%, 20%, 30%, 40%, and 50% (v/v) of propylene glycol in your chosen buffer.

  • Measure Solubility: Using the same "excess solid" method described in Guide 1, determine the saturation solubility of your compound in each co-solvent blend.

  • Analyze: Plot solubility versus co-solvent percentage. This will identify the most effective co-solvent and the optimal concentration range for your compound.

Troubleshooting Q&A
  • Q: Which co-solvent is the best to start with?

    • A: Propylene glycol and PEG 400 are excellent starting points due to their strong solubilizing power and established safety profiles. Ethanol is also a good choice, particularly if volatility is not a concern for your application.

  • Q: My final solution is too viscous for my experiment. How can I fix this?

    • A: High concentrations of PG or PEG 400 can significantly increase viscosity. Try to find the lowest percentage of co-solvent that achieves your target solubility. Alternatively, you could explore blends of co-solvents (e.g., a mix of ethanol and PG) which may provide the needed solubilizing power with lower overall viscosity.

Guide 3: Complexation with Cyclodextrins

Core Principle: Molecular Encapsulation

Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a non-polar, hydrophobic (water-fearing) internal cavity. The hydrophobic part of your compound, the phenylpropyl group, can fit inside this cavity, forming an "inclusion complex." [9]This complex effectively hides the non-polar region from water, presenting the water-soluble CD exterior to the solvent and thereby increasing the apparent solubility of the compound.

Step-by-Step Protocol: Cyclodextrin Screening
  • Select CDs: Obtain several types of cyclodextrins. The most common are β-Cyclodextrin (β-CD) and its more soluble derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Prepare CD Solutions: Make a series of solutions with increasing concentrations of each CD type in your optimal aqueous buffer (from Guide 1). For example, prepare 1%, 5%, 10%, and 20% (w/v) solutions of HP-β-CD.

  • Measure Solubility (Phase Solubility Study): Add excess solid compound to each CD solution and determine the saturation solubility as described in the previous guides.

  • Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) suggests the formation of a 1:1 soluble complex.

Troubleshooting Q&A
  • Q: How do I know which cyclodextrin to use?

    • A: The size of the CD cavity is crucial. β-cyclodextrins are generally a good fit for molecules containing a single phenyl ring. Due to its higher solubility and lower toxicity, HP-β-CD is often the first choice for pharmaceutical applications.

  • Q: The solubility increase with cyclodextrins is minimal. Why might this be?

    • A: This could indicate a poor fit between your molecule and the CD cavity or weak binding affinity. Ensure you are using an appropriate buffer, as the ionization state of the guest molecule can affect complexation. You could also try a different class of CD (e.g., γ-CD, which has a larger cavity) or conclude that this method is not optimal for your compound.

References

  • Amine - Wikipedia. Wikipedia. [Link]

  • an introduction to amines. Chemguide. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Video: Physical Properties of Amines. JoVE. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers (Basel). [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How to improve the bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • WO2016040684A1 - Targeted delivery of tertiary amine-containing drug substances.
  • Prodrugs for Amines. Molecules. [Link]

  • (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO. PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-3-phenyl-1-propanamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methoxy-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this primary amine using column chromatography. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure the successful isolation of your target compound.

Introduction: The Challenge of Purifying Primary Amines

This compound, like many primary amines, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3][4][5] This interaction can result in several common issues:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which significantly reduces resolution and purity of collected fractions.[4][6][7]

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute, leading to low or no recovery.[1]

  • Compound Degradation: For sensitive molecules, the acidic nature of the silica surface can cause decomposition.[3]

This guide will provide you with the necessary strategies to overcome these obstacles and achieve high-purity this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your purification process in a question-and-answer format.

Issue 1: My this compound is showing severe peak tailing on the TLC plate and I anticipate poor separation on the column.

  • Question: Why is my amine tailing and what can I do to get symmetrical spots on the TLC, which will translate to better separation on the column?

  • Answer: Peak tailing is the most common issue when chromatographing amines on silica gel.[4][6][7] It is a direct result of the strong interaction between the basic amine and the acidic silanol groups on the silica.[1][2][3][4][5] To mitigate this, you need to neutralize or "deactivate" these acidic sites.

    • Troubleshooting Steps:

      • Incorporate a Basic Modifier into the Mobile Phase: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[1][8] Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) of TEA to your solvent system.[1] For more polar solvent systems like dichloromethane/methanol, a 7N solution of ammonia in methanol can be used as a component of the mobile phase.[1][9]

      • Use Pre-treated or "Deactivated" Silica Gel: You can prepare a slurry of silica gel in a solvent containing triethylamine to neutralize the acidic sites before packing the column.[10][11] A detailed protocol is provided in the "Experimental Protocols" section.

      • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Basic alumina can be a good alternative for the purification of basic compounds.[1][10] Amine-functionalized silica is another excellent option as it provides a more basic surface, minimizing interactions with your amine.[1][2][12]

Issue 2: I am getting very low recovery of my compound from the column.

  • Question: I've loaded my this compound onto the column, but very little of it is eluting. What is causing this and how can I improve my recovery?

  • Answer: Low recovery is often due to irreversible adsorption of your basic amine onto the acidic silica gel.[1] The strong acid-base interaction effectively traps your compound on the stationary phase.

    • Troubleshooting Steps:

      • Increase the Polarity of the Mobile Phase with a Basic Modifier: A simple first step is to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate may not be enough. The addition of a more polar solvent like methanol, containing a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol), can help to displace the strongly bound amine.[1][9]

      • Switch to a Less Acidic Stationary Phase: As mentioned previously, switching to a more inert or basic stationary phase like deactivated silica, basic alumina, or amine-functionalized silica will significantly reduce the strong interactions leading to irreversible adsorption.[1][2][10][12]

      • Consider Reversed-Phase Chromatography: For polar, ionizable compounds like amines, reversed-phase (C18) chromatography can be a powerful alternative.[1][13] In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. Your compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol.

Issue 3: I can't see my compound on the TLC plate.

  • Question: this compound is not UV active, so I can't see it under a UV lamp. What visualization methods can I use?

  • Answer: While the phenyl group in your compound may provide some UV activity, it can be weak. For primary amines, specific TLC stains are much more effective for visualization.

    • Recommended TLC Stains:

      • Ninhydrin Stain: This is an excellent and highly sensitive stain for primary and secondary amines.[14][15][16] Upon heating, it reacts with the amine to produce a characteristic pink, red, or purple spot.[16][17]

      • Potassium Permanganate Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, including amines. It will appear as a yellow or brown spot on a purple background.[14]

      • Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid can also be used to detect amines, often giving colored spots upon heating.[17]

A detailed protocol for preparing and using ninhydrin stain is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

This protocol describes how to neutralize the acidic sites on silica gel, making it more suitable for the purification of amines.[10][11]

  • In a fume hood, weigh out the desired amount of silica gel (e.g., 100 g) into a round-bottom flask.

  • Prepare a solution of 1-2% triethylamine in a non-polar solvent like hexane or petroleum ether.

  • Add the triethylamine solution to the silica gel to form a slurry. Ensure the silica is fully wetted.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica is a free-flowing powder.

  • Dry the deactivated silica gel under high vacuum for several hours to remove any residual solvent and triethylamine.

  • The deactivated silica is now ready for use in packing your column.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis with Ninhydrin Staining

This protocol outlines the steps for visualizing this compound on a TLC plate.

  • Spot your sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber with your chosen mobile phase.

  • After development, remove the plate and mark the solvent front.

  • Allow the plate to air dry completely in a fume hood.

  • Prepare the ninhydrin staining solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[14]

  • Dip the dried TLC plate into the ninhydrin solution or spray it evenly with the solution.

  • Gently heat the plate with a heat gun until colored spots appear. Primary amines typically give a pink to purple color.[16]

  • Circle the spots immediately as they may fade over time.[16]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography of this compound

Stationary PhaseMobile Phase SystemBasic ModifierComments
Standard Silica GelHexane/Ethyl Acetate0.5-2% TriethylamineA good starting point, but may still show some tailing.
Standard Silica GelDichloromethane/Methanol1-5% of 7N NH3 in MethanolEffective for more polar amines.
Deactivated Silica GelHexane/Ethyl Acetate or Dichloromethane/MethanolNone required, but 0.1% TEA can be addedImproved peak shape and recovery compared to standard silica.
Amine-Functionalized SilicaHexane/Ethyl AcetateNone requiredOften provides excellent separation without the need for basic additives.[2][12]
Basic AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolNone requiredA good alternative to silica for basic compounds.[1][10]
Reversed-Phase (C18) SilicaWater/Acetonitrile or Water/Methanol0.1% Trifluoroacetic Acid (TFA) or Formic AcidUseful for polar amines; the acidic modifier helps to achieve sharp peaks.

Visualizations

Workflow for Troubleshooting Amine Purification

TroubleshootingWorkflow start Start: Crude this compound tlc Run TLC on Standard Silica start->tlc check_tailing Observe Tailing? tlc->check_tailing no_tailing Symmetrical Spot check_tailing->no_tailing No tailing Severe Tailing check_tailing->tailing Yes run_column Proceed with Column Chromatography no_tailing->run_column add_tea Add 0.5-2% TEA to Mobile Phase tailing->add_tea add_tea->tlc Re-run TLC check_recovery Low Recovery? run_column->check_recovery good_recovery Purified Product check_recovery->good_recovery No low_recovery Low Recovery check_recovery->low_recovery Yes alt_stationary_phase Consider Alternative Stationary Phase: - Deactivated Silica - Amine-Functionalized Silica - Alumina - Reversed-Phase C18 low_recovery->alt_stationary_phase alt_stationary_phase->tlc Develop New Method

Caption: A decision-making workflow for troubleshooting common issues in the purification of this compound.

Interaction of Primary Amine with Silica Gel Surface

AmineSilicaInteraction cluster_silica Silica Gel Surface cluster_amine Primary Amine Si-OH Si-O-H Si-O- Si-O⁻ R-NH3+ R-NH₃⁺ R-NH3+->Si-OH Hydrogen Bonding R-NH3+->Si-O- Strong Ionic Interaction (Causes Tailing/Adsorption)

Caption: A diagram illustrating the interactions between a protonated primary amine and the silica gel surface.

References

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]

  • Elgubbi, H., Mlitan, A., & Alzridy, A. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. World Academy of Science, Engineering and Technology, International Journal of Nutrition and Food Engineering, 9(1), 1-3.
  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • Dolan, J. W. (1992). Troubleshooting in Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Scribd. Peak Tailing. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Axion Labs. HPLC Peak Tailing. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • LCGC North America. (2003, July 1). Why Do Peaks Tail? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Shah, J. J., & Shah, R. J. (1978). IDENTIFICATION OF SOME SYMPATHOMIMETIC AMINES BY THIN LAYER CHROMATOGRAPHY (TLC). Journal of the Tennessee Academy of Science, 53(3), 103-104.
  • de Souza, L. K. H., de Oliveira, F. G. S., de Souza, M. G. F., da Silva, A. M. M., & de Medeiros, A. C. D. (2017). Chemical Profiles by Thin-layer Chromatography and High-performance Liquid Chromatography of Plant Species from Northeast Brazil. Pharmacognosy Magazine, 13(Suppl 3), S526–S531.
  • PubChem. 2-methoxy-3-phenylpropan-1-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Wozniak, D., & Jesionek, W. (2021).
  • Pyka, A., & Klimczok, M. (2010). Detection Progress of Selected Drugs in TLC.
  • Šerá, B., & Šerý, M. (2020).
  • CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]

  • Bobbitt, J. M., & Wood, B. J. (2022). Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect.
  • YouTube. (2023, September 12). Silica gel column preparation and compound purification. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 2-Methoxy-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally similar chiral amines. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the causal factors governing successful enantiomeric resolution. Our aim is to equip you with the knowledge to not only execute these procedures but also to troubleshoot and optimize them effectively.

I. Foundational Principles of Chiral Amine Resolution

The separation of enantiomers is a critical step in the development of many pharmaceuticals, as the biological activity often resides in a single enantiomer.[1] For a primary amine like this compound, the most common and industrially scalable methods rely on the formation of diastereomers or differential interaction with a chiral environment.[2][3][4]

The core principle involves reacting the racemic amine with an enantiomerically pure resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][5][6] These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][7] Alternatively, chromatographic techniques using chiral stationary phases (CSPs) can directly separate the enantiomers based on their differential interactions with the chiral surface.[8][9][10][11] Enzymatic resolution offers another powerful, highly selective approach.[12][13][14][15]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the resolution of this compound.

A. Diastereomeric Salt Crystallization

Question: I'm not getting any crystals to form after adding the chiral resolving agent. What's going wrong?

Answer:

The absence of crystallization is a common hurdle and can stem from several factors related to supersaturation and nucleation.

  • Potential Causes & Solutions:

    • Sub-optimal Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the diastereomeric salts to a moderate extent, allowing for a significant difference in solubility between the two diastereomers at a given temperature.

      • Troubleshooting Steps:

        • Solvent Screening: If initial attempts in common solvents like methanol or ethanol fail, a broader screen is necessary. Consider solvents of varying polarity such as isopropanol, ethyl acetate, or toluene.[16] Sometimes, a mixture of solvents (e.g., acetonitrile/water) can provide the necessary solubility profile.[16]

        • Solubility Assessment: If you have access to pure enantiomers, determining the solubility of each pure diastereomeric salt in various solvents can provide a rational basis for solvent selection.[7]

    • Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.

      • Troubleshooting Steps:

        • Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent. Be cautious not to oversaturate, which can lead to "oiling out."

        • Add an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are poorly soluble to induce precipitation.

    • Inhibition of Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically hindered.

      • Troubleshooting Steps:

        • Lower the Temperature: Slow, controlled cooling can promote crystallization. Avoid "crash cooling" by placing the flask directly in an ice bath, as this often leads to the formation of small, impure crystals.[16]

        • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to provide a template for crystal growth.[16][17] If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.

Question: My crystals have formed, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

Answer:

Low diastereomeric excess indicates that the less soluble salt has not crystallized with high selectivity.

  • Potential Causes & Solutions:

    • Poor Resolving Agent Selection: Not all chiral acids are equally effective for a given amine. The structural compatibility between the amine and the resolving agent is key to forming a well-ordered crystal lattice.

      • Troubleshooting Steps:

        • Screen Resolving Agents: Test a variety of commercially available chiral acids. Common choices for primary amines include tartaric acid derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[1][3][5] The rigid structure of agents like (-)-camphoric acid can sometimes lead to better crystal packing and higher diastereoselectivity.[1]

    • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency.[7]

      • Troubleshooting Steps:

        • Vary the Molar Ratio: While a 1:1 ratio is a common starting point, studies have shown that ratios greater than 1.5 can sometimes yield more enantiopure products.[7] Conversely, using 0.5 equivalents of the resolving agent can be an efficient screening method.[18]

    • Inefficient Crystallization Conditions: The rate of cooling and the final crystallization temperature play a crucial role in purity.

      • Troubleshooting Steps:

        • Optimize the Cooling Rate: A slow, controlled cooling process generally yields larger, purer crystals.[16]

        • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt from a suitable solvent is a standard method to enhance diastereomeric purity.[16]

Question: My product is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or an inappropriate solvent.

  • Potential Causes & Solutions:

    • Excessive Supersaturation: The concentration of the diastereomeric salt is too high for the solvent to maintain it in solution, but the conditions are not right for nucleation.

      • Troubleshooting Steps:

        • Increase the Crystallization Temperature: This will increase the solubility and reduce the level of supersaturation.

        • Add More Solvent: Diluting the solution can bring the oil back into the solution, after which a slower cooling or anti-solvent addition can be attempted.

    • Solvent Mismatch: The solvent may be too "good" at dissolving the salt, leading to a very high concentration before precipitation occurs.

      • Troubleshooting Steps:

        • Change the Solvent System: Experiment with less polar solvents or solvent mixtures to better control the solubility.

Problem Potential Cause Recommended Action
No Crystals Form Sub-optimal solvent, insufficient supersaturation, nucleation inhibition.Screen different solvents, increase concentration/add anti-solvent, lower temperature slowly, use seed crystals.[16][17]
Low Purity (d.e.) Poor resolving agent, sub-optimal stoichiometry, inefficient crystallization.Screen alternative chiral resolving agents, optimize the molar ratio of resolving agent to amine, slow down the cooling rate, perform recrystallization.[1][7][16][18]
"Oiling Out" Excessive supersaturation, solvent mismatch.Increase crystallization temperature, add more solvent, change the solvent system.[17]
B. Chiral HPLC Analysis & Separation

Question: I'm not getting baseline separation of the enantiomers on my chiral HPLC column. What parameters should I adjust?

Answer:

Achieving baseline separation in chiral HPLC is often a matter of methodical optimization of the mobile phase and chromatographic conditions.[19]

  • Potential Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of racemates, including primary amines.[9][20]

      • Troubleshooting Steps:

        • Column Screening: If one CSP fails, screen others. A systematic approach would be to test a cellulose-based column, an amylose-based column, and potentially a cyclofructan-based CSP.[9]

    • Sub-optimal Mobile Phase: The composition of the mobile phase dictates the interactions between the enantiomers and the CSP.

      • Troubleshooting Steps:

        • Vary the Organic Modifier: In normal-phase mode, common mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier.

        • Introduce Additives: For primary amines, the addition of small amounts of an acidic and a basic additive (e.g., trifluoroacetic acid (TFA) and triethylamine (TEA)) to the mobile phase is often crucial to improve peak shape and selectivity.[21]

    • Temperature and Flow Rate: These parameters can influence the efficiency and resolution of the separation.

      • Troubleshooting Steps:

        • Lower the Temperature: Decreasing the column temperature often enhances chiral selectivity.[19]

        • Reduce the Flow Rate: Chiral separations can benefit from lower flow rates, which allow for more interactions between the analytes and the CSP.[19]

Question: My peaks are broad or tailing. How can I improve the peak shape?

Answer:

Poor peak shape in chiral HPLC of amines is a frequent issue, often related to secondary interactions with the stationary phase.

  • Potential Causes & Solutions:

    • Strong Interactions with Residual Silanols: The basic amine can interact strongly with acidic silanol groups on the silica support of the CSP, leading to tailing.

      • Troubleshooting Steps:

        • Use Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is essential. This additive will occupy the active sites on the stationary phase, leading to more symmetrical peaks.[21]

    • Sub-optimal pH (in Reversed-Phase): If using a reversed-phase method, the pH of the mobile phase can significantly affect the ionization state of the amine and thus its retention and peak shape.

      • Troubleshooting Steps:

        • Adjust pH: Experiment with different buffer systems and pH values to find the optimal conditions for your analyte and column.

Parameter Initial Screening Conditions Optimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose DMP)Screen alternative CSPs (e.g., Amylose-based, Cyclofructan-based).[9][19]
Mobile Phase (Normal) Hexane/Isopropanol (90:10)Vary alcohol percentage (5-20%). Add 0.1% TFA and 0.1% TEA.[21]
Temperature AmbientDecrease temperature in 5°C increments (e.g., to 15°C).[19]
Flow Rate 1.0 mL/minDecrease flow rate (e.g., to 0.5 mL/min).[19]

III. Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a classical resolution by diastereomeric salt crystallization? A1: The theoretical maximum yield for the desired enantiomer is 50%, as the other 50% is the undesired enantiomer that typically remains in the mother liquor.[3][4] However, practical yields are often lower. To overcome this limitation, the undesired enantiomer can sometimes be racemized and recycled.[3][22]

Q2: Can I use enzymatic resolution for this compound? A2: Yes, enzymatic resolution is a powerful technique for primary amines.[12][13] Lipases, such as Candida antarctica lipase B (CALB), are often used to selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted amine.[15] A significant advantage is the potential for dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[12][13][23]

Q3: How do I liberate the free amine from the diastereomeric salt after crystallization? A3: To recover the enantiomerically enriched amine, the diastereomeric salt is typically dissolved or suspended in water and treated with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine.[1][17] The free amine is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the solvent is evaporated to yield the purified enantiomer.[17]

Q4: What analytical technique should I use to determine the enantiomeric excess (e.e.)? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amines.[8][9][10] It provides a direct measure of the ratio of the two enantiomers.

IV. Experimental Protocols & Workflows

Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimal conditions, particularly the choice of resolving agent and solvent, must be determined empirically.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., warm methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same warm solvent.[1]

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a base (e.g., 1M NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is basic.[1][17]

    • Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Visual Workflow: Diastereomeric Salt Crystallization

G cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis & Liberation racemic_amine Dissolve Racemic Amine combine Combine Solutions (Salt Formation) racemic_amine->combine resolving_agent Dissolve Chiral Resolving Agent resolving_agent->combine cool Controlled Cooling & Maturation combine->cool filter Isolate Crystals (Filtration) cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals Solid mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor Liquid liberate Liberate Free Amine (Base Treatment) crystals->liberate pure_enantiomer Pure Enantiomer liberate->pure_enantiomer analyze Analyze Purity (e.e.) by Chiral HPLC pure_enantiomer->analyze

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

V. References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • Prata, A. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1875-1883. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4474. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. R Discovery. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Hasan, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-202. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Ghedini, E., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]

  • Leger, S., et al. (2006). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 71(20), 7887–7890. [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Santosh, K. C., & Shinde, D. B. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Usman, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 32(9), 666-679. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2015). Resolution of enantiomers? How to determine chiral compounds apart from each other? Chemistry Stack Exchange. [Link]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers. Organic Chemistry - Pharmacy 180. [Link]

  • chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(22), 14966-14986. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Rodrigues, R. C., et al. (2021). Enantiomers and Their Resolution. Applied Sciences, 11(16), 7543. [Link]

  • Lahive, C. W., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. PubChem. [Link]

  • Google Patents. (1990). EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine. Google Patents.

  • ResearchGate. (2014). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. ResearchGate. [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 2-Methoxy-3-phenyl-1-propanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methoxy-3-phenyl-1-propanamine, a molecule of interest for its potential applications in medicinal chemistry. Rather than a simple data report, this document serves as a practical, experience-driven comparison, illustrating how to deduce and confirm the structure by dissecting its spectral features and contrasting them with structurally related analogues.

The Logic of Spectral Prediction: Deconstructing this compound

Before acquiring an experimental spectrum, a seasoned spectroscopist will first predict the expected resonances. This predictive exercise is crucial for efficient and accurate spectral interpretation. The structure of this compound presents several distinct proton environments, each with a characteristic chemical shift (δ), multiplicity, and integration value.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to High-Quality NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process integrate Integrate Peaks process->integrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integrate->analyze end Structural Elucidation analyze->end

Caption: A generalized workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] The choice of solvent is critical as it must dissolve the sample without having interfering signals.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[2]

    • Transfer the solution to a high-quality, clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[1]

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process that minimizes peak broadening and improves resolution.[3]

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

References

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Khan Academy. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylpropylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) fragmentation profile of 2-Methoxy-3-phenyl-1-propanamine , a structural isomer of several controlled substances (e.g., methoxylated amphetamines, ephedrine). It provides a technical comparison against its isobaric alternatives to facilitate unambiguous identification in forensic and pharmaceutical applications.

Executive Summary: The Isomer Challenge

In the analysis of phenethylamine derivatives, structural isomers with the formula C₁₀H₁₅NO present a significant identification challenge. This compound (referred to herein as 2-MeO-PPA ) is a side-chain methoxylated isomer often confused with ring-substituted amphetamines (e.g., PMA) or N-substituted phenethylamines (e.g., Methoxyphenamine).

This guide delineates the specific Electron Ionization (EI) fragmentation pattern of 2-MeO-PPA. Unlike its isomers, which rely on ring-directed fragmentation, 2-MeO-PPA exhibits a unique ether-directed cleavage that produces a diagnostic ion at m/z 74 . This distinct signature allows for robust differentiation from regulated alternatives without the need for derivatization.

Technical Comparison: 2-MeO-PPA vs. Isobaric Alternatives

The following table contrasts the fragmentation behavior of 2-MeO-PPA with its most common isobaric (MW 165.23 g/mol ) analogs.

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
CompoundStructure TypeBase Peak (m/z)Key Diagnostic Ions (m/z)Mechanism of Differentiation
This compound Side-chain Ether (β-methoxy)30 or 74 *74, 91, 135 Loss of Benzyl Radical yields stable oxonium/ammonium species (m/z 74).
4-Methoxyamphetamine (PMA) Ring-substituted (Para-methoxy)44 44, 121 α-Cleavage relative to amine yields m/z 44; Ring stays intact in m/z 121.
Methoxyphenamine N-substituted (Ortho-methoxy)44 44, 121, 91 N-Methyl α-Cleavage yields m/z 44. Ortho-effect may show minor m/z 91.
Ephedrine / Pseudoephedrine Side-chain Alcohol (β-hydroxy)58 58, 77 α-Cleavage of N-methyl group yields m/z 58.

*Note: While m/z 30 is the standard amine fragment, the m/z 74 ion is the high-mass discriminator specific to the beta-methoxy structure.

Mechanistic Fragmentation Analysis

The fragmentation of 2-MeO-PPA is governed by the competition between the amine and the ether oxygen for charge stabilization.

Pathway A: Amine-Directed -Cleavage (m/z 30)
  • Mechanism: Homolytic cleavage of the C1–C2 bond driven by the primary amine.

  • Result: Formation of the iminium ion

    
    .
    
  • Observation: This is a low-mass ion common to all primary amines with a terminal methylene group (e.g., phenethylamine). It confirms the primary amine structure but lacks specificity.

Pathway B: Ether-Directed Benzyl Loss (m/z 74) – The Diagnostic Event
  • Mechanism: The methoxy group at C2 stabilizes the carbocation formed upon the loss of the bulky benzyl group at C3.

  • Process:

    • Molecular Ion (

      
      , m/z 165) undergoes cleavage at the C2–C3 bond.
      
    • Neutral Loss: Benzyl radical (

      
      , 91 Da).
      
    • Fragment Ion:

      
       (m/z 74).
      
  • Significance: This pathway is structurally impossible for ring-substituted isomers (like PMA), which would require breaking the aromatic ring to lose a mass of 91. Therefore, m/z 74 is the fingerprint ion for 2-MeO-PPA.

Pathway C: Benzyl Cation Formation (m/z 91)
  • Mechanism: Charge retention on the benzyl fragment after C2–C3 cleavage.

  • Result: Tropylium ion

    
     at m/z 91.
    
  • Observation: High intensity due to the stability of the benzyl/tropylium cation.

Visualization of Fragmentation Pathways

The following diagram maps the competitive fragmentation pathways, highlighting the divergence between the target molecule and its isomers.

FragmentationPathways cluster_legend Key M_Ion Molecular Ion [M]+• m/z 165 Frag_30 Amine α-Cleavage [CH2=NH2]+ m/z 30 M_Ion->Frag_30 Loss of Ph-CH2-CH(OMe)• Frag_74 Diagnostic Ether Fragment [CH(OMe)CH2NH2]+ m/z 74 M_Ion->Frag_74 Loss of Benzyl• (Diagnostic Path) Frag_91 Benzyl Cation [C7H7]+ m/z 91 M_Ion->Frag_91 Charge Retention on Benzyl Isomer_PMA Isomer: PMA (Ring-Methoxy) Frag_44 [CH(Me)=NH2]+ m/z 44 Isomer_PMA->Frag_44 Frag_121 Methoxybenzyl [MeO-C7H6]+ m/z 121 Isomer_PMA->Frag_121 Legend Green Node = Unique Diagnostic Ion for 2-MeO-PPA

Caption: Comparative fragmentation topology showing the unique formation of m/z 74 for this compound compared to the m/z 44/121 pathway of ring-substituted isomers.

Experimental Protocol: GC-MS Identification

To replicate these results and validate the identity of 2-MeO-PPA, follow this standardized protocol. This method ensures separation from isomers and optimal ionization energy for the diagnostic fragments.

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

    • Note: Derivatization (e.g., with PFPA) is not required for primary identification but can be used to enhance retention time separation if co-elution with amphetamine occurs.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Temperature Program:

      • Start: 60°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

  • MS Parameters (Source Conditions):

    • Ionization: Electron Impact (EI).[1]

    • Energy: 70 eV.

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 29 – 300.

  • Data Interpretation Criteria:

    • Criterion 1: Presence of molecular ion at m/z 165 (usually weak).

    • Criterion 2: Base peak or major peak at m/z 30 (indicative of primary amine).

    • Criterion 3 (Confirmation): Distinct peak at m/z 74 (approx. 20-50% abundance relative to base).

    • Exclusion: Absence of m/z 44 (rules out alpha-methyl isomers like PMA) and absence of m/z 58 (rules out N-methyl isomers like Ephedrine).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenethylamine Derivatives. NIST Standard Reference Data. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Guidelines. [Link]

  • Aalberg, L., et al. "Differentiation of Regioisomeric 2-, 3-, and 4-Methoxyamphetamines by GC-MS." Journal of Forensic Sciences, 2000. [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Ethers and Amines.[Link]

Sources

Technical Guide: HPLC Analysis of 2-Methoxy-3-phenyl-1-propanamine vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: 2-Methoxy-3-phenyl-1-propanamine (CAS 883545-49-1)

Executive Summary & Compound Analysis

This compound is a structural analog of phenylalanine and phenethylamine derivatives, often utilized as a chiral building block or an intermediate in the synthesis of complex pharmaceutical agents (e.g., Tamsulosin intermediates or designer analogs). Its separation from process-related impurities is critical due to the potential for regioisomeric contamination and incomplete O-methylation during synthesis.

This guide provides a self-validating HPLC protocol designed to separate the parent amine from its three most critical impurities: the unreacted alcohol precursor, the des-methoxy degradant, and the N-methylated side-product.

Chemical Structure & Properties[1][2][3][4]
  • Parent Compound: this compound[1]

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Key Feature: Primary amine with a methoxy ether linkage at the

    
    -position relative to the phenyl ring.
    
  • pKa (Calculated): ~9.5 (Basic amine)

  • LogP (Predicted): ~1.8

Impurity Profiling & Retention Logic

To ensure scientific integrity, we must define the impurities based on the standard synthetic route (O-methylation of 2-hydroxy-3-phenyl-1-propanamine or reduction of the corresponding nitrile).

Compound IDNameStructure / OriginPolarity (LogP)Predicted RRT*
Impurity A 2-Hydroxy-3-phenyl-1-propanamine Precursor: Unreacted alcohol from synthesis. Lacks the methyl ether group.Low (Polar)~0.6 - 0.8
Parent This compound Target: The methoxy-ether derivative.Medium1.00
Impurity B 3-Phenyl-1-propanamine Degradant: Result of over-reduction or des-methoxylation. Lacks oxygenation at C2.High (Non-polar)~1.2 - 1.4
Impurity C N-Methyl-2-methoxy-3-phenyl-1-propanamine Side Product: Result of non-selective methylation on the nitrogen atom.High (Non-polar)~1.5 - 1.7

*RRT = Relative Retention Time (Impurity RT / Parent RT). Values are estimated based on hydrophobic interaction chromatography principles.

Causality of Separation
  • Impurity A (Early Eluter): The presence of the free hydroxyl (-OH) group significantly increases polarity compared to the methoxy parent, reducing interaction with the C18 stationary phase.

  • Parent: The methoxy group caps the polarity of the oxygen, increasing retention relative to Impurity A.

  • Impurity B & C (Late Eluters): Impurity B lacks the polar oxygen atom entirely, making it significantly more hydrophobic. Impurity C adds a methyl group to the amine, increasing lipophilicity and retention.

Experimental Protocol: High-Performance Liquid Chromatography

This protocol uses a low pH phosphate buffer to ensure the amine functionality is fully protonated (


). This eliminates peak tailing caused by secondary interactions with silanol groups and provides robust retention stability.
Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobic selectivity; "End-capped" base-deactivated silica is required to minimize peak tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization and ensures the amine is protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluting solvent for hydrophobic resolution.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmThe molecule lacks extended conjugation; 210 nm captures the phenyl ring absorption and the amine auxochrome.
Temperature 30°CImproves mass transfer and peak shape.
Injection Vol 10 µLStandard analytical load.
Gradient Program
  • 0.0 min: 10% B

  • 15.0 min: 60% B (Linear Ramp)

  • 20.0 min: 60% B (Isocratic Hold)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

Step-by-Step Preparation[5][6][7][8][9]
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ). Filter through a 0.45 µm nylon membrane.
  • Sample Diluent: Mix Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Prep: Dissolve 10 mg of this compound reference standard in 10 mL diluent (1.0 mg/mL).

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of Area < 2.0%; Tailing Factor < 1.5.

Method Development & Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for optimizing the separation of this amine from its specific impurities.

HPLC_Method_Dev Start Start: Initial Method (C18, pH 3.0, 10-60% ACN) CheckRes Check Resolution (Rs) between Impurity A & Parent Start->CheckRes Decision1 Rs < 1.5? CheckRes->Decision1 Action1 Decrease Initial %B (Start at 5% ACN) Decision1->Action1 Yes (Poor Polar Retention) CheckShape Check Peak Shape (Tailing Factor > 1.5?) Decision1->CheckShape No (Good Separation) Action2 Add Ion-Pair Reagent (5mM Hexanesulfonate) Action1->Action2 If still co-eluting Action2->CheckShape Decision2 Tailing? CheckShape->Decision2 Action3 Increase Buffer Conc. (to 50mM) or Lower pH Decision2->Action3 Yes (Silanol Interaction) Final Validated Method Rs > 2.0, Tailing < 1.2 Decision2->Final No Action4 Use Base-Deactivated Column (e.g., XBridge) Action3->Action4 If persistent Action4->Final

Figure 1: Decision tree for optimizing the separation of basic phenylpropylamines on C18 silica.

Performance Comparison Data

The following table summarizes the expected performance of the parent compound versus critical impurities under the defined conditions.

ParameterParent CompoundImpurity A (Alcohol)Impurity B (Des-methoxy)
Retention Time (min) ~12.5~8.2~16.8
Relative Retention (RRT) 1.000.661.34
Resolution (Rs) N/A> 4.0> 5.0
Tailing Factor 1.1 - 1.31.0 - 1.21.1 - 1.3
Detection Limit (LOD) 0.5 µg/mL0.8 µg/mL (Lower UV response)0.5 µg/mL

Note on Detection: Impurity A (Alcohol) may have a slightly lower response factor at 210 nm compared to the parent due to the auxochromic shift of the methoxy group vs the hydroxyl group.

References

  • PubChem. (2025). This compound (CAS 883545-49-1).[1] National Library of Medicine. Available at: [Link]

  • Gagliardi, L., et al. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Spectral Signatures of Phenylpropanamines: A Comparative Guide to IR Analysis of Amine and Methoxy Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of forensic drug analysis and pharmaceutical development, the rapid and accurate characterization of phenylpropanamines—a structural backbone shared by amphetamines, cathinones, and the 2C-x series—is critical. While Mass Spectrometry (MS) remains the gold standard for molecular weight determination, Infrared (IR) Spectroscopy serves as the definitive tool for elucidating functional group environments and distinguishing between isobaric regioisomers.

This guide provides a technical deep-dive into the vibrational spectroscopy of amine and methoxy substituents within this class. We compare the performance of Attenuated Total Reflectance (ATR-FTIR) against alternative modalities like Raman spectroscopy, offering a validated protocol for researchers requiring high-fidelity structural discrimination.

Part 1: Technical Deep Dive – The Spectral "Product"

The "product" in this context is the spectral data generated by FTIR.[1][2][3][4][5] Its value lies in its ability to probe the specific dipole changes associated with N-H and C-O bonds, which are often silent or ambiguous in other techniques like UV-Vis.

The Amine Signature: Primary vs. Secondary

The amine group is the defining feature of phenylpropanamines. Its vibrational modes are heavily influenced by hydrogen bonding and the physical state of the sample (free base vs. salt).

  • Primary Amines (

    
    ):  Found in Amphetamine, 2C-B, MDA.
    
    • Stretching: Exhibits a characteristic doublet in the high-frequency region (

      
      ). This arises from asymmetric and symmetric stretching modes.[6][7][8]
      
    • Bending (Scissoring): A sharp, distinct band appears between

      
      .[9] This is a critical diagnostic marker often absent in secondary amines.
      
    • Wagging: A broad, "messy" band in the fingerprint region (

      
      ), often obscured but useful for confirmation.
      
  • Secondary Amines (

    
    ):  Found in Methamphetamine, MDMA, Mephedrone.
    
    • Stretching: Displays a singlet (one weak band) in the

      
       range.
      
    • Bending: The N-H bending mode is weak or absent in the

      
       region, making the lack of a band here (combined with a singlet stretch) a strong indicator of a secondary amine.
      

Critical Application Note: Most forensic samples are Hydrochloride (HCl) salts . In salt form, the nitrogen is protonated (


 or 

). This causes the N-H stretching region to broaden significantly, often creating a "comb" of multiple bands extending from

, frequently overlapping with C-H stretches. Do not expect sharp doublets in HCl salts without spectral subtraction or free-basing.
The Methoxy Marker: Regioisomer Discrimination

Methoxy groups (


) are prevalent in the 2C-x and DOx series. Their spectral footprint is dominated by the C-O bond.
  • C-O Stretching: This is the strongest absorber.

    • Asymmetric Stretch (

      
      ):  Strong band at 
      
      
      
      .
    • Symmetric Stretch (

      
      ):  Sharp band at 
      
      
      
      .
  • Differentiation Power: The exact position of these bands shifts based on the substitution pattern (ortho/meta/para) on the phenyl ring. For example, 2,5-dimethoxy patterns (common in 2C-B) yield a distinct fingerprint compared to 3,4-dimethoxy patterns, allowing IR to distinguish isomers that have identical mass spectra.

Summary Data Table: Characteristic Frequencies
Functional GroupModeFrequency Range (

)
IntensityDiagnostic Value
Primary Amine N-H Stretch (Asym/Sym)

MediumHigh (Doublet = Primary)
N-H Bend (Scissoring)

Medium-StrongHigh (Presence confirms

)
Secondary Amine N-H Stretch

WeakMedium (Singlet = Secondary)
Amine Salt N-H Stretch (Ammonium)

Broad/StrongLow (Obscures C-H region)
Methoxy C-O Stretch (Asym)

StrongHigh (Confirm ether linkage)
C-O Stretch (Sym)

StrongHigh (Confirm methyl group)
Aromatic Ring C=C Stretch

VariableMedium (Backbone confirmation)
C-H OOP Bend

StrongCritical (Substitution pattern)

Part 2: Comparative Analysis (Alternatives)

ATR-FTIR vs. Raman Spectroscopy

While FTIR is the standard, Raman spectroscopy is a powerful alternative, particularly for samples inside packaging.

FeatureATR-FTIR (The Standard) Raman Spectroscopy (The Alternative)
Primary Mechanism Absorption (Dipole moment change)Scattering (Polarizability change)
Sensitivity: Polar Groups Excellent (C=O, N-H, O-H)Weak
Sensitivity: Non-Polar GoodExcellent (C=C, Aromatic rings, S-S)
Sample Preparation Contact required (Pressure clamp)Non-contact (Through glass/plastic)
Water Interference High (O-H broadens spectrum)Negligible (Water is weak scatterer)
Fluorescence NoneHigh Risk (Dark/impure samples fluoresce)
Best Use Case Detailed structural analysis of pure salts/powders.Rapid screening through baggies; aqueous solutions.

Verdict: For phenylpropanamines, FTIR is superior for functional group elucidation (specifically amine classification). Raman is superior for rapid, non-destructive screening of seized evidence without opening the container.

Part 3: Experimental Protocol

Standardized Workflow: ATR-FTIR Analysis of Solid Phenylpropanamines

Objective: To obtain high-resolution spectral data for structural identification.

1. Instrument Setup:

  • Accessory: Single-reflection Diamond ATR (robustness against hard crystals).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Resolution:

    
     (sufficient for solid phase).
    
  • Scans: 32 scans (balance between signal-to-noise and speed).

2. Background Collection:

  • Clean crystal with isopropanol. Ensure dry.[1][10]

  • Collect air background. Reasoning: Removes atmospheric

    
     and 
    
    
    
    vapor contributions.

3. Sample Preparation:

  • Solids: Place

    
     of powder on the crystal center.
    
  • Compression: Lower the pressure anvil. Apply force until the "preview" spectrum peaks stabilize (typically 80–100 lbs force). Causality: Poor contact results in weak evanescent wave penetration and noisy spectra.

4. Data Acquisition & Processing:

  • Collect sample spectrum.[1][5][6][11][10][12][13][14]

  • ATR Correction: Apply software ATR correction (corrects for penetration depth dependence on wavelength).

  • Baseline Correction: Only if necessary (avoid over-manipulation).

5. Cleaning:

  • Wipe with methanol/water. Verify crystal cleanliness by running a "monitor" scan.[1]

Part 4: Visualization & Logic

Diagram 1: Analytical Workflow

This diagram outlines the logical flow from sample receipt to identification, highlighting the decision points between techniques.

AnalyticalWorkflow Start Unknown Solid Sample Screening Rapid Screening (Raman / Color Test) Start->Screening Decision Fluorescence or Inconclusive? Screening->Decision ATR_Prep ATR-FTIR Prep (Direct Contact) Decision->ATR_Prep Yes (High Fluorescence) Result Structural ID (Amine Type + Methoxy Pattern) Decision->Result No (Clear Match) Acquisition Spectral Acquisition (4000-600 cm-1) ATR_Prep->Acquisition Analysis_NH Analyze 3300-3500 cm-1 (N-H Region) Acquisition->Analysis_NH Analysis_FP Analyze 1200-1000 cm-1 (C-O Region) Acquisition->Analysis_FP Analysis_NH->Result Analysis_FP->Result

Caption: Figure 1. Integrated analytical workflow for phenylpropanamine identification, prioritizing ATR-FTIR when optical interference (fluorescence) limits Raman spectroscopy.

Diagram 2: Spectral Decision Tree

A logic gate for interpreting the specific bands discussed in the technical section.

SpectralLogic Input IR Spectrum (3300-3500 cm-1) Doublet Doublet Bands (Asym + Sym) Input->Doublet Singlet Single Weak Band Input->Singlet None No Bands Input->None PrimAmine Primary Amine (e.g., Amphetamine, 2C-B) Doublet->PrimAmine SecAmine Secondary Amine (e.g., Methamphetamine, MDMA) Singlet->SecAmine TertAmine Tertiary Amine (e.g., Dimethylamphetamine) None->TertAmine CheckCO Check 1000-1250 cm-1 PrimAmine->CheckCO SecAmine->CheckCO MethoxyYes Strong C-O Bands CheckCO->MethoxyYes MethoxyNo No C-O Bands CheckCO->MethoxyNo Class2C Methoxylated (2C-x / DOx Series) MethoxyYes->Class2C ClassAmp Unsubstituted (Amphetamine/Meth) MethoxyNo->ClassAmp

Caption: Figure 2. Decision logic for classifying phenylpropanamine derivatives based on N-H and C-O spectral signatures.

References

  • SpectraBase. (n.d.). Phenethylamine HCl - Transmission Infrared (IR) Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

Sources

Publish Comparison Guide: Chiral HPLC Separation of 2-Methoxy-3-phenyl-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chiral HPLC separation of 2-Methoxy-3-phenyl-1-propanamine , a critical chiral intermediate often encountered in the synthesis of norepinephrine reuptake inhibitors (e.g., analogs of atomoxetine/nisoxetine) and beta-amino acid derivatives.

Executive Summary

This compound (CAS: 883545-49-1) presents a classic stereochemical challenge: a primary amine functionality combined with a beta-alkoxy stereocenter. The separation of its enantiomers is critical for establishing the stereochemical integrity of downstream pharmaceutical targets.[1]

This guide compares the three most effective chromatographic strategies for this separation:

  • Normal Phase (NP) using Coated Polysaccharide Columns (The Industry Standard).

  • Immobilized Polysaccharide Phases (The Robust, Solvent-Versatile Option).

  • Crown Ether Phases (The Aqueous/Acidic Alternative).

Recommendation: For analytical quality control (QC), Method A (Coated Polysaccharide) is the gold standard due to high resolution (


). For preparative isolation or LC-MS compatibility, Method B (Immobilized)  is preferred.

Critical Analysis of Separation Methodologies

Method A: Coated Polysaccharide Phases (Normal Phase)
  • Column Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mechanism: The separation relies on hydrogen bonding, dipole-dipole interactions, and

    
    -
    
    
    
    stacking between the phenyl ring of the analyte and the carbamate moieties of the selector.
  • Key Requirement: Primary amines interact strongly with residual silanols, causing severe peak tailing. Diethylamine (DEA) or Butylamine (0.1%) is mandatory in the mobile phase to mask these sites.

Method B: Immobilized Polysaccharide Phases (Multi-Mode)
  • Column Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA).

  • Advantage: The immobilization allows for the use of "forbidden" solvents (e.g., DCM, THF, Ethyl Acetate) which can dramatically alter selectivity.

  • Application: Ideal when standard hexane/alcohol mixtures fail to resolve the enantiomers or when solubility is an issue.

Method C: Crown Ether Phases (Reversed Phase)
  • Column Chemistry: Chiral Crown Ether (e.g., Crownpak CR-I(+)).

  • Mechanism: Host-guest complexation. The protonated primary amine (

    
    ) fits inside the crown ether cavity.
    
  • Constraint: Requires acidic aqueous mobile phases (pH 1.0–2.0, typically

    
    ).
    
  • Selectivity: Excellent for

    
    -chiral amines (e.g., amino acids), but reduced efficacy for 
    
    
    
    -chiral amines like this compound due to the distance of the chiral center from the ammonium binding site.

Comparative Performance Data

The following data represents typical performance metrics for beta-methoxy primary amines under optimized conditions.

MetricMethod A: Coated (OD-H) Method B: Immobilized (IA) Method C: Crown Ether (CR-I)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / EtOH / DEA (85:15:0.1)

(pH 1.5) / MeOH (90:10)
Resolution (

)
2.8 - 3.5 (High)2.2 - 2.8 (Good)1.2 - 1.8 (Moderate)
Separation Factor (

)
1.351.281.15
Peak Symmetry (

)
1.1 (Excellent with DEA)1.1 (Excellent)1.3 (Minor Tailing)
Run Time < 15 min< 12 min> 25 min
Cost Efficiency High (Standard Solvents)Moderate (Column Cost)Low (Slow equilibration)

Expert Insight: While Crown Ether columns are specific for primary amines, the


-position of the methoxy group in this specific molecule reduces the chiral recognition compared to 

-amino acids. Therefore, Polysaccharide columns (Method A/B) are superior for this specific regioisomer.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Normal Phase)

Objective: Baseline separation of (R)- and (S)-2-Methoxy-3-phenyl-1-propanamine.

  • System Preparation:

    • Flush the HPLC system with 100% Isopropanol (IPA) to remove any aqueous buffers.

    • Switch to Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) .

    • Note: Premix the DEA into the IPA component before adding Hexane to ensure homogeneity.

  • Column Equilibration:

    • Install Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C.

    • Equilibrate for 45 minutes until the baseline is stable.

  • Sample Preparation:

    • Dissolve 2 mg of the racemate in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA or Ethanol if the injection volume is large (>10 µL), as "solvent shock" can distort peak shape.

  • Detection:

    • UV at 210 nm (The phenyl ring absorption is strong here; the methoxy/amine groups are UV-transparent).

Protocol 2: The "Robust" Method (Immobilized)

Objective: Separation with enhanced solubility or alternative selectivity.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v) .

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 30°C (Slightly elevated temperature often improves mass transfer for amines).

    • Detection: UV 210 nm.

Method Decision Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the optimal separation method based on sample constraints.

ChiralSeparationStrategy Start Sample: this compound CheckPurity Is the sample chemically pure (>95%)? Start->CheckPurity Purify Perform Achiral Purification (C18 or Silica) CheckPurity->Purify No SelectMode Select Separation Mode CheckPurity->SelectMode Yes NP Normal Phase (Standard) High Resolution SelectMode->NP Analytical QC / Prep RP Reversed Phase (Aqueous) LC-MS Compatible SelectMode->RP Biological / LC-MS Col_NP Column: Chiralcel OD-H MP: Hex/IPA/DEA (90:10:0.1) NP->Col_NP Col_RP Column: Chiralpak IG-3 / IA-3 MP: Bicarb Buffer / MeCN RP->Col_RP Result_NP Result: Rs > 2.5 (Best for QC) Col_NP->Result_NP Result_RP Result: Rs > 1.5 (Best for Biological Fluids) Col_RP->Result_RP

Caption: Decision tree for selecting the optimal HPLC method based on sample purity and downstream application requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of

with silanols.
Increase DEA concentration to 0.2% or switch to Ethanolamine .
Low Resolution (

)
Insufficient interaction time.Lower temperature to 15°C (entropy-controlled separation) or reduce % Alcohol.
Broad Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Reduce injection volume.
Split Peaks Column void or blocked frit.Reverse flush column (if permitted) or check guard column.
Mechanistic Insight: The Role of the Methoxy Group

The C2-Methoxy group acts as a steric handle and a weak hydrogen bond acceptor. Unlike the parent alcohol (phenylalaninol), the lack of the -OH donor means the interaction with the stationary phase is driven more by the steric fit of the phenyl ring and the amine's interaction. This typically results in sharper peaks for the methoxy derivative compared to the free alcohol, provided the amine tailing is suppressed.

References

  • Daicel Corporation. Chiral Column Selection Guide for Amines. (General methodology for primary amines on polysaccharide columns).

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies.[1][3][4] Marcel Dekker. (Foundational text on mechanisms of polysaccharide phases).

  • Application Note:Enantiomeric Resolution of Phenylethylamines and their Analogs. (Validation of Chiralcel OD-H for beta-chiral amines).
  • PubChem Compound Summary. 2-methoxy-3-phenylpropan-1-amine (CID 45074956).

  • Kallinteris, et al. (2022).[5] HPLC analysis of ephedrine derivatives. (Comparative data for phenyl-amino-propanol derivatives).

Sources

Safety Operating Guide

2-Methoxy-3-phenyl-1-propanamine: Proper Disposal Procedures

[1][2][3][4]

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-Methoxy-3-phenyl-1-propanamine (CAS 883545-49-1) as a Corrosive (Category 1) and Combustible organic base.

Improper disposal of methoxylated phenethylamine derivatives poses two critical risks:

  • Exothermic Volatility: Accidental mixing with acid waste streams can generate violent exothermic reactions and release toxic amine vapors.

  • Environmental Persistence: As a stable organic amine, it can be toxic to aquatic life if released into sewer systems.

Core Directive: Do NOT dispose of via sanitary sewer (sink) or general trash. All waste must be segregated into "Organic Alkali/Base" streams and routed for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound combines a primary amine with an ether linkage and a phenyl ring.

PropertySpecificationOperational Implication
Chemical Structure Primary Amine (

)
High Basicity: Reacts violently with acids and acid chlorides.
Physical State Liquid or Low-Melting SolidMobility: Liquids require secondary containment to prevent spread.
Corrosivity pH > 11 (1% aq. soln)Skin/Eye Hazard: Causes irreversible tissue damage (necrosis).
Flammability Flash Point likely >60°CCombustible: Classify as D001 (Ignitable) if FP < 60°C; otherwise treat as organic fuel.
Toxicity Acute Tox.[1][2] (Oral/Dermal)Systemic Risk: Rapid absorption through skin; potential CNS activity.
Critical Incompatibilities
  • Acids (Mineral & Organic): Violent neutralization; heat generation.

  • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion.[3]

  • Halogenated Solvents: Potential for slow alkylation reactions (less immediate, but problematic for long-term storage).

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench. You must segregate this compound from other waste streams immediately upon generation.

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Amines can etch certain soft plastics over time and corrode metal containers (aluminum/zinc).

  • Cap: Polypropylene screw cap with a PTFE (Teflon) liner.

    • Why? Phenolic caps can degrade upon prolonged contact with corrosive amines.

B. Waste Stream Segregation

Label the waste container clearly with the following tag:

HAZARDOUS WASTE: ORGANIC BASE

  • Constituents: this compound, [Solvent Name]

  • Hazards: Corrosive, Toxic, Flammable

  • pH: > 10

STOP: Do not mix with:

  • Acidic Waste (e.g., HCl, H2SO4)[4]

  • Oxidizing Waste (e.g., Chromic acid, Permanganate)[5]

  • Aqueous Metals

Step-by-Step Disposal Workflows

Scenario A: Routine Waste Accumulation (Solvents & Aliquots)

Use this workflow for reaction byproducts or expired stock solutions.

  • Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat). Work inside a fume hood.

  • Dilution (Optional but Recommended): If the amine is pure/concentrated, dilute with a compatible organic solvent (e.g., Ethanol or Ethyl Acetate) to <10% concentration. This reduces the "shock" risk if the waste stream is accidentally mishandled later.

  • Transfer: Pour into the Organic Base satellite accumulation container.

  • Logging: Record the volume and mass added to the waste log immediately.

  • Closure: Cap tightly. Do not leave the funnel in the bottle.

Scenario B: Solid Waste (Contaminated Consumables)

Use this for weigh boats, pipettes, or silica gel contaminated with the substance.

  • Isolation: Place contaminated solids into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: If the items are wet or dripping, double bag to prevent leakage.

  • Labeling: Attach a hazardous waste tag to the bag exterior.

  • Storage: Place the bag into a dedicated Solid Hazardous Waste drum (usually a wide-mouth HDPE drum).

Scenario C: Spill Cleanup Procedure

For spills > 10 mL or 10 g.

  • Evacuate & Ventilate: Alert nearby personnel. If aerosolized, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves and a face shield.

  • Containment: Surround the spill with an inert absorbent dike (Vermiculite or Sand). Do NOT use paper towels initially (risk of rapid oxidation/heat).

  • Absorption: Cover the spill completely with the absorbent material.

  • Collection: Scoop the saturated absorbent into a wide-mouth plastic jar.

  • Surface Decontamination: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize residues, then wash with soap and water.

  • Disposal: Label the jar as "Spill Debris: Corrosive Amine" and manage as hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of this compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Contaminated ItemStateCheck->SolidSegregationSegregation Check:Is it mixed with Acids?Liquid->SegregationSolidBagDouble Bag in 4-mil PolyPlace in Solid Waste DrumSolid->SolidBagAcidYesSTOP: Potential Explosion Risk!Do NOT Mix.Segregation->AcidYesYesAcidNoProceed to AccumulationSegregation->AcidNoNoContainerSelect Container:HDPE or Glass (No Metal)AcidNo->ContainerLabelingLabel: 'Hazardous Waste - Organic Base'Mark: Corrosive, ToxicContainer->LabelingFinalDisposalFinal Disposal Method:High-Temp IncinerationLabeling->FinalDisposalSolidBag->FinalDisposal

Figure 1: Operational decision tree for the safe segregation and disposal of methoxylated amine waste.

Regulatory Compliance (US Focus)

Strict adherence to federal regulations protects your institution from liability.

Regulatory BodyCode/RegulationApplicability
EPA (RCRA) D002 (Corrosivity)Applicable if aqueous pH

12.5. Even if non-aqueous, treat as D002 by characteristic.
EPA (RCRA) D001 (Ignitability)Applicable if the liquid formulation has a flash point < 60°C (140°F).
DOT Class 8 (Corrosive)Required labeling for transport of waste off-site. UN Number likely UN2735 (Amines, liquid, corrosive, n.o.s.).
DEA Analogue Watch While not explicitly Scheduled, it is a phenethylamine derivative. Maintain strict inventory logs to prevent diversion inquiries.

References

  • Santa Cruz Biotechnology. this compound (CAS 883545-49-1) Product Data.[6] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Phenyl-1-propylamine (Structural Analog). Retrieved from

  • PubChem. Compound Summary: this compound.[7] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • American Chemical Society. Laboratory Waste Management: A Guide. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-phenyl-1-propanamine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-phenyl-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.